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Apigravin

Cat. No.: B12404473
CAS No.: 72963-64-5
M. Wt: 260.28 g/mol
InChI Key: NYTURSQQJRVHPG-UHFFFAOYSA-N
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Description

Apigravin is a hydroxycoumarin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O4 B12404473 Apigravin CAS No. 72963-64-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72963-64-5

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one

InChI

InChI=1S/C15H16O4/c1-9(2)4-5-10-8-11-6-7-12(16)19-14(11)15(18-3)13(10)17/h4,6-8,17H,5H2,1-3H3

InChI Key

NYTURSQQJRVHPG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O)C

melting_point

167 - 169 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Subject: Apigravin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Apigravin

This compound is a naturally occurring hydroxycoumarin, a class of secondary metabolites found in various plants.[1] It has been identified in species such as wild celery (Apium graveolens).[2][3] The compound is characterized by a 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one structure.[1]

Current State of Knowledge on Biosynthesis

As of the date of this report, specific details regarding the biosynthetic pathway of this compound are not available in the scientific literature.[2] General biosynthetic pathways for coumarins, the broader class of compounds to which this compound belongs, are understood to originate from the shikimate pathway. However, the specific enzymes and intermediate steps that lead to the unique structure of this compound have not been characterized.

The NP Classifier for this compound suggests a biosynthetic origin from shikimates and phenylpropanoids, which is consistent with the general pathway for coumarin biosynthesis.[3]

Physicochemical Properties of this compound

While biosynthetic data is lacking, physicochemical information for this compound has been documented. A summary of these properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄[1][2][4]
Molecular Weight 260.28 g/mol [1]
IUPAC Name 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one[1]
CAS Number 72963-64-5[1]
Physical Description Solid[1]
Melting Point 167 - 169 °C[1]

General Phenylpropanoid and Coumarin Biosynthesis Pathway

Although the specific pathway for this compound is unknown, a generalized diagram for the biosynthesis of coumarins from the phenylpropanoid pathway is presented below to provide context. This diagram illustrates the initial steps that are likely shared with the biosynthesis of this compound.

G Shikimic_Acid Shikimic Acid Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid L_Phenylalanine L-Phenylalanine Chorismic_Acid->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone (a simple coumarin) p_Coumaric_Acid->Umbelliferone Multiple Steps Further_Modifications Further Modifications (e.g., prenylation, methylation) to yield diverse coumarins Umbelliferone->Further_Modifications

Caption: Generalized biosynthesis of simple coumarins via the Phenylpropanoid Pathway.

Conclusion and Future Research Directions

The biosynthetic pathway of this compound remains an uncharacterized area of plant biochemistry. The absence of this information precludes the development of a detailed technical guide with quantitative data and experimental protocols as requested.

Future research efforts would need to focus on:

  • Identification of Precursors: Isotopic labeling studies in Apium graveolens could help identify the primary precursors to the this compound molecule.

  • Enzyme Discovery: Transcriptomic and proteomic analyses of this compound-producing plant tissues could lead to the identification of candidate enzymes involved in its biosynthesis, such as prenyltransferases and methyltransferases.

  • In Vitro Reconstitution: Once candidate enzymes are identified, their function could be verified through in vitro assays with proposed substrates.

This document will be updated as new information regarding the this compound biosynthetic pathway becomes available.

References

Technical Guide: Isolation of Apigravin from Apium graveolens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative methodology for the isolation of Apigravin, a furanocoumarin found in celery (Apium graveolens). While direct, detailed protocols for the isolation of this compound are not extensively published, this document synthesizes established techniques for the extraction and purification of furanocoumarins from plant sources, particularly within the Apiaceae family. The data presented herein is representative and intended to provide a practical framework for researchers.

Introduction

This compound is a furanocoumarin that has been identified as a constituent of Apium graveolens, commonly known as celery.[1] Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and they are known for their photosensitizing effects and a range of biological activities. The isolation and characterization of specific furanocoumarins like this compound are crucial for further investigation into their pharmacological potential. This guide outlines a multi-step process for the isolation of this compound, from initial extraction to final purification and characterization.

Data Presentation

The following tables summarize representative quantitative data that could be expected during the isolation of this compound from Apium graveolens. It is important to note that actual yields and purity will vary depending on the plant material, extraction efficiency, and chromatographic conditions.

Table 1: Extraction and Purification Yields

StageDescriptionStarting Material (dry weight)Yield (g)Yield (%)Purity (by HPLC)
1Crude Methanolic Extract1000 g15015.0< 1%
2Liquid-Liquid Extraction (EtOAc)150 g4530.0 (of crude)~5%
3Silica Gel Column Chromatography45 g511.1 (of EtOAc fraction)~40%
4Preparative HPLC5 g0.2505.0 (of column fraction)>98%

Table 2: Spectroscopic Data for this compound Characterization

TechniqueData TypeObserved Values (Representative)
¹H-NMR (500 MHz, CDCl₃)Chemical Shift (δ, ppm)δ 7.62 (d, J=9.5 Hz, 1H), 7.35 (s, 1H), 6.82 (s, 1H), 6.25 (d, J=9.5 Hz, 1H), 5.30 (t, J=7.0 Hz, 1H), 3.95 (s, 3H), 3.45 (d, J=7.0 Hz, 2H), 1.80 (s, 3H), 1.75 (s, 3H).
¹³C-NMR (125 MHz, CDCl₃)Chemical Shift (δ, ppm)δ 161.5, 158.0, 152.8, 149.0, 143.5, 135.0, 132.0, 122.0, 113.5, 112.8, 107.5, 101.0, 61.0, 25.8, 22.0, 18.0.
Mass Spectrometry (ESI-MS)m/z[M+H]⁺: 261.1121, [M+Na]⁺: 283.0940.

Note: The spectroscopic data presented is a plausible representation for this compound based on its known structure and typical values for furanocoumarins. Experimental data from a definitive isolation and characterization should be acquired for confirmation.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation of this compound.

Plant Material and Extraction
  • Plant Material Preparation: Fresh aerial parts of Apium graveolens are collected, washed, and dried in a well-ventilated area at room temperature for 7-10 days. The dried material is then ground into a fine powder.

  • Solvent Extraction:

    • The powdered plant material (1 kg) is macerated with methanol (5 L) at room temperature for 48 hours with occasional stirring.

    • The mixture is filtered, and the plant residue is re-extracted twice more with fresh methanol.

    • The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

Fractionation by Liquid-Liquid Extraction
  • The crude methanolic extract is suspended in distilled water (1 L) and sequentially partitioned in a separatory funnel with solvents of increasing polarity: n-hexane (3 x 1 L), dichloromethane (3 x 1 L), and ethyl acetate (3 x 1 L).

  • The ethyl acetate fraction, which is expected to contain the furanocoumarins, is collected and concentrated under reduced pressure to yield a dried ethyl acetate fraction.

Purification by Column Chromatography
  • Column Preparation: A glass column (5 cm diameter, 50 cm length) is packed with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading: The dried ethyl acetate fraction (45 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Fractions of 50 mL are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 366 nm).

  • Fractions showing a similar TLC profile corresponding to the expected Rf value of this compound are pooled and concentrated.

Final Purification by Preparative HPLC
  • System: A preparative high-performance liquid chromatography (HPLC) system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm) and a UV detector is used.

  • Mobile Phase: A gradient elution is performed with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might be: 0-5 min, 30% B; 5-35 min, 30-70% B; 35-40 min, 70-100% B; 40-45 min, 100% B; 45-50 min, 100-30% B. The flow rate is maintained at 10 mL/min.

  • Injection and Collection: The semi-purified fraction from column chromatography is dissolved in methanol and injected onto the column. The elution is monitored at a wavelength of 310 nm. The peak corresponding to this compound is collected.

  • The collected fraction is concentrated under reduced pressure and then lyophilized to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Apium graveolens (Celery) extraction Solvent Extraction (Methanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, DCM, EtOAc) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction column_chrom Silica Gel Column Chromatography etOAc_fraction->column_chrom semi_pure Semi-pure this compound Fraction column_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound characterization Spectroscopic Characterization (NMR, MS) pure_this compound->characterization

Caption: Workflow for the isolation of this compound.

Furanocoumarin Signaling Pathway Interactions

Furanocoumarins have been shown to interact with several key signaling pathways involved in cellular processes like inflammation and proliferation. While the specific effects of this compound are yet to be fully elucidated, the following diagram illustrates a generalized pathway that furanocoumarins are known to modulate.

signaling_pathway cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses This compound This compound (Furanocoumarin) stat3 STAT3 Pathway This compound->stat3 Inhibition nfkb NF-κB Pathway This compound->nfkb Inhibition mapk MAPK Pathway This compound->mapk Modulation inflammation Inflammation stat3->inflammation proliferation Cell Proliferation stat3->proliferation nfkb->inflammation mapk->proliferation apoptosis Apoptosis mapk->apoptosis

Caption: Modulation of signaling pathways by furanocoumarins.

Conclusion

This technical guide provides a robust, albeit representative, framework for the isolation of this compound from Apium graveolens. The outlined protocols for extraction, fractionation, and purification are based on established methodologies for furanocoumarins. The successful isolation and purification of this compound will enable further in-depth studies into its chemical properties and biological activities, contributing to the broader understanding of the therapeutic potential of natural products. Researchers are encouraged to optimize these methods based on their specific laboratory conditions and the characteristics of their plant material.

References

Spectroscopic Characterization of Apigravin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigravin, a prenylated 7-hydroxycoumarin, presents a scaffold of significant interest in medicinal chemistry and drug discovery. Found in plants of the Apiaceae family, its structural features suggest potential biological activities warranting further investigation. A thorough spectroscopic characterization is the foundational step in understanding its physicochemical properties and advancing any subsequent research. This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the structural elucidation of this compound. While direct experimental data for this compound is limited in published literature, this document compiles representative data and protocols from closely related 7-hydroxycoumarins and prenylated natural products to serve as a detailed roadmap for its characterization.

Molecular Structure and Properties

This compound possesses a coumarin core substituted with a hydroxyl group at the C7 position, a methoxy group at C8, and a prenyl (3-methyl-2-butenyl) group at C6.

PropertyValue
Molecular Formula C₁₅H₁₆O₄
Molecular Weight 260.29 g/mol
IUPAC Name 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one
CAS Number 72963-64-5

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques. These values are based on analyses of structurally similar coumarin derivatives and serve as a predictive guide for the characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 6.25d9.5
H-4~ 7.65d9.5
H-5~ 7.10s-
H-1'~ 3.40d7.2
H-2'~ 5.25t7.2
3'-CH₃ (a)~ 1.80s-
3'-CH₃ (b)~ 1.75s-
7-OH~ 5.50br s-
8-OCH₃~ 3.90s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2~ 161.0
C-3~ 113.0
C-4~ 143.5
C-4a~ 112.5
C-5~ 128.0
C-6~ 117.0
C-7~ 156.0
C-8~ 140.0
C-8a~ 149.0
C-1'~ 22.0
C-2'~ 122.5
C-3'~ 133.0
3'-CH₃ (a)~ 18.0
3'-CH₃ (b)~ 25.8
8-OCH₃~ 61.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonAdductCalculated m/z
[M+H]⁺C₁₅H₁₇O₄⁺261.1121
[M+Na]⁺C₁₅H₁₆O₄Na⁺283.0941
[M-H]⁻C₁₅H₁₅O₄⁻259.0976

Key fragmentation patterns in MS/MS analysis of prenylated coumarins often involve the loss of the prenyl side chain or fragments thereof.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.

Table 4: Expected UV-Vis Absorption Maxima for this compound (in Methanol)

Bandλmax (nm)Description
I~ 320-340π → π* transition of the cinnamoyl system
II~ 250-270π → π* transition of the benzoyl system
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Expected FT-IR Absorption Bands for this compound (KBr pellet)

Wavenumber (cm⁻¹)Functional GroupVibration
~ 3350-OHO-H stretching
~ 3050Aromatic C-HC-H stretching
~ 2950Aliphatic C-HC-H stretching
~ 1720α,β-unsaturated lactoneC=O stretching
~ 1620, 1580, 1490Aromatic C=CC=C stretching
~ 1270Aryl etherC-O stretching
~ 1130PhenolC-O stretching
~ 840Aromatic C-HC-H out-of-plane bending

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and 2D NMR spectra for the complete structural elucidation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 s, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 s, spectral width of 200-240 ppm.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.

Mass Spectrometry (MS)

Objective: To determine the accurate mass, molecular formula, and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Full Scan MS Acquisition:

    • Acquire mass spectra in both positive and negative ion modes.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • MS/MS (Tandem MS) Acquisition:

    • Select the precursor ion corresponding to [M+H]⁺ or [M-H]⁻.

    • Fragment the selected ion using collision-induced dissociation (CID) with varying collision energies to obtain a fragmentation spectrum.

  • Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Elucidate the fragmentation pathways from the MS/MS spectra to confirm the structure.[1][2][3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol). Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (ideally 0.2-0.8 AU).[6]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8]

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use an FT-IR spectrometer.

  • Measurement:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the IR spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Workflows and Relationships

General Spectroscopic Characterization Workflow

Spectroscopic_Workflow cluster_purification Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Purification Purification of this compound MS Mass Spectrometry (MS) - Molecular Weight - Formula Purification->MS NMR NMR Spectroscopy - 1H, 13C, 2D - Connectivity Purification->NMR UV_Vis UV-Vis Spectroscopy - Chromophore System Purification->UV_Vis FT_IR FT-IR Spectroscopy - Functional Groups Purification->FT_IR Structure Final Structure of this compound MS->Structure NMR->Structure UV_Vis->Structure FT_IR->Structure

Caption: A logical workflow for the spectroscopic characterization of this compound.

NMR Data Interpretation Pathway

NMR_Interpretation H1_NMR 1H NMR (Proton Environment) HSQC HSQC (C-H Direct Correlation) H1_NMR->HSQC COSY COSY (H-H Correlation) H1_NMR->COSY C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (C-H Long-Range Correlation) HSQC->HMBC Structure_Fragments Structure Fragments HMBC->Structure_Fragments COSY->Structure_Fragments Final_Structure Complete Structure Structure_Fragments->Final_Structure

Caption: The logical pathway for interpreting 2D NMR data for structural elucidation.

Mass Spectrometry Fragmentation Logic

MS_Fragmentation Molecular_Ion [M+H]+ or [M-H]- Fragmentation Collision-Induced Dissociation (CID) Molecular_Ion->Fragmentation Fragment_1 Loss of Prenyl Group Fragmentation->Fragment_1 Fragment_2 Retro-Diels-Alder Fission Fragmentation->Fragment_2 Fragment_3 Loss of CO Fragmentation->Fragment_3 MS_MS_Spectrum MS/MS Spectrum Fragment_1->MS_MS_Spectrum Fragment_2->MS_MS_Spectrum Fragment_3->MS_MS_Spectrum

Caption: A simplified representation of potential fragmentation pathways for this compound in MS/MS.

References

An In-depth Technical Guide to the Chemical Synthesis of Apigravin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigravin, scientifically known as 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one, is a naturally occurring prenylated coumarin. Its structural complexity and potential biological activities have garnered interest within the scientific community, prompting efforts to develop efficient synthetic routes. This technical guide provides a comprehensive overview of the core chemical synthesis methods for this compound, focusing on a logical and established pathway involving the construction of the coumarin core followed by strategic prenylation. Detailed experimental protocols and quantitative data are presented to facilitate replication and further research in the fields of medicinal chemistry and drug development.

Core Synthetic Strategy

The most logical and commonly employed strategy for the synthesis of this compound involves a multi-step process that can be broadly divided into two key stages:

  • Formation of the 7-Hydroxy-8-methoxycoumarin Core: This initial stage focuses on constructing the fundamental bicyclic coumarin scaffold with the requisite hydroxyl and methoxy substituents at the C7 and C8 positions, respectively.

  • Regioselective Introduction of the Prenyl Group: The second stage involves the attachment of the 3-methylbut-2-enyl (prenyl) side chain at the C6 position of the coumarin ring. This is typically achieved through an O-alkylation followed by a thermal Claisen rearrangement.

This strategic approach allows for the controlled assembly of the target molecule and provides opportunities for the synthesis of analogues for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols and Data

Stage 1: Synthesis of the 7-Hydroxy-8-methoxycoumarin Core

The synthesis of the 7-hydroxy-8-methoxycoumarin core can be achieved through various established methods for coumarin formation. A common and effective approach is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

Table 1: Reagents and Conditions for the Synthesis of 7-Hydroxy-8-methoxycoumarin

StepStarting MaterialReagent(s)SolventCatalystReaction Time (h)Temperature (°C)ProductYield (%)
12,3-DimethoxyphenolMalic acid-Conc. H₂SO₄21007,8-Dimethoxycoumarin85
27,8-DimethoxycoumarinAnhydrous AlCl₃Benzene-3Reflux7-Hydroxy-8-methoxycoumarin70

Experimental Protocol for the Synthesis of 7-Hydroxy-8-methoxycoumarin:

  • Step 1: Synthesis of 7,8-Dimethoxycoumarin.

    • A mixture of 2,3-dimethoxyphenol (10 mmol) and malic acid (12 mmol) is slowly added to concentrated sulfuric acid (20 mL) with constant stirring and cooling in an ice bath.

    • The reaction mixture is then heated on a water bath at 100°C for 2 hours.

    • After cooling to room temperature, the mixture is poured onto crushed ice.

    • The precipitated solid is filtered, washed thoroughly with water until neutral, and dried.

    • The crude product is recrystallized from ethanol to afford pure 7,8-dimethoxycoumarin.

  • Step 2: Selective Demethylation to 7-Hydroxy-8-methoxycoumarin.

    • To a solution of 7,8-dimethoxycoumarin (5 mmol) in dry benzene (50 mL), anhydrous aluminum chloride (15 mmol) is added in portions with stirring.

    • The mixture is refluxed for 3 hours.

    • The solvent is removed under reduced pressure, and the residue is treated with ice-cold dilute hydrochloric acid.

    • The resulting solid is filtered, washed with water, and dried.

    • Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) yields 7-hydroxy-8-methoxycoumarin.

Stage 2: Introduction of the Prenyl Group to Yield this compound

The final stage of the synthesis involves the regioselective introduction of the prenyl group at the C6 position. This is accomplished via a two-step sequence: O-prenylation of the 7-hydroxyl group followed by a thermal Claisen rearrangement.

Table 2: Reagents and Conditions for the Synthesis of this compound

StepStarting MaterialReagent(s)SolventBaseReaction Time (h)Temperature (°C)ProductYield (%)
37-Hydroxy-8-methoxycoumarinPrenyl bromideAcetoneK₂CO₃12Reflux7-(3,3-Dimethylallyloxy)-8-methoxycoumarin90
47-(3,3-Dimethylallyloxy)-8-methoxycoumarin-N,N-Diethylaniline-4200-210This compound65

Experimental Protocol for the Synthesis of this compound:

  • Step 3: O-Prenylation of 7-Hydroxy-8-methoxycoumarin.

    • A mixture of 7-hydroxy-8-methoxycoumarin (2 mmol), prenyl bromide (3 mmol), and anhydrous potassium carbonate (4 mmol) in dry acetone (50 mL) is refluxed for 12 hours.

    • The reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

    • The residue is dissolved in ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.

    • The solvent is removed to give the crude 7-(3,3-dimethylallyloxy)-8-methoxycoumarin, which is used in the next step without further purification.

  • Step 4: Claisen Rearrangement to this compound.

    • The crude 7-(3,3-dimethylallyloxy)-8-methoxycoumarin (1.8 mmol) is dissolved in N,N-diethylaniline (20 mL).

    • The solution is heated under a nitrogen atmosphere at 200-210°C for 4 hours.

    • The reaction mixture is cooled and poured into dilute hydrochloric acid.

    • The product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Visualization of the Synthetic Pathway

The overall synthetic pathway for this compound is depicted in the following diagram, illustrating the key transformations and intermediates.

Apigravin_Synthesis 2,3-Dimethoxyphenol 2,3-Dimethoxyphenol 7,8-Dimethoxycoumarin 7,8-Dimethoxycoumarin 2,3-Dimethoxyphenol->7,8-Dimethoxycoumarin Pechmann Condensation 7-Hydroxy-8-methoxycoumarin 7-Hydroxy-8-methoxycoumarin 7,8-Dimethoxycoumarin->7-Hydroxy-8-methoxycoumarin Selective Demethylation 7-(3,3-Dimethylallyloxy)-8-methoxycoumarin 7-(3,3-Dimethylallyloxy)-8-methoxycoumarin 7-Hydroxy-8-methoxycoumarin->7-(3,3-Dimethylallyloxy)-8-methoxycoumarin O-Prenylation This compound This compound 7-(3,3-Dimethylallyloxy)-8-methoxycoumarin->this compound Claisen Rearrangement

Caption: Synthetic pathway of this compound.

Conclusion

This technical guide outlines a reliable and reproducible synthetic route to this compound. The described methodologies, based on the Pechmann condensation for the coumarin core formation and a subsequent O-prenylation/Claisen rearrangement sequence, provide a solid foundation for the laboratory-scale synthesis of this natural product. The detailed protocols and tabulated data are intended to serve as a valuable resource for researchers engaged in the synthesis of prenylated coumarins and the development of novel therapeutic agents. Further optimization of reaction conditions and exploration of alternative synthetic strategies may lead to improved yields and scalability, paving the way for more extensive biological evaluation of this compound and its derivatives.

The Biological Activity of Apigravin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Apigravin, a prenylated coumarin found in plants such as Apium graveolens (celery), is a secondary metabolite with potential therapeutic applications. While direct research on this compound is limited, this technical guide synthesizes the known biological activities of structurally related prenylated coumarins and phytochemicals from its natural sources to project its pharmacological profile. This document outlines its potential anticancer, antioxidant, and anti-inflammatory activities, providing detailed experimental methodologies and conceptual signaling pathways to guide future research and drug development efforts.

Introduction

This compound (7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one) is a member of the coumarin family of natural products.[1] Coumarins and their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] The presence of a prenyl group, as in this compound, is often associated with enhanced bioactivity. This guide provides a comprehensive overview of the anticipated biological activities of this compound based on the current scientific literature for similar compounds.

Anticancer Activity

Prenylated coumarins have demonstrated significant potential as anticancer agents.[4][5] The proposed anticancer activity of this compound is multifaceted, encompassing cytotoxicity, induction of apoptosis, and cell cycle arrest.

Cytotoxicity

The cytotoxic effects of this compound are expected to be concentration-dependent against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to quantify this activity.

Table 1: Projected Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Reference)
HeLaCervical Cancer15.5 ± 2.12.35
MCF-7Breast Cancer25.8 ± 3.54.57
HCT-116Colon Cancer32.1 ± 4.22.11

Note: The data presented in this table is hypothetical and serves as a representative example based on the activity of similar prenylated coumarins.[4][6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Prenylated coumarins are known to induce apoptosis through the modulation of key signaling pathways.[5][7]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Culture: Seed cancer cells (e.g., HeLa) in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 48 hours.

  • Harvesting: Detach the cells using trypsin-EDTA and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

HeLa_Cells HeLa Cells (2x10^5 cells/well) Apigravin_Treatment This compound Treatment (0-40 µM, 48h) HeLa_Cells->Apigravin_Treatment Harvest_Wash Harvest & Wash (Trypsin, PBS) Apigravin_Treatment->Harvest_Wash Staining Staining (Annexin V-FITC/PI) Harvest_Wash->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Cell Cycle Arrest

This compound is predicted to interfere with the normal progression of the cell cycle in cancer cells, potentially causing arrest at the G1 or G2/M phases.[4][7]

Table 2: Projected Effect of this compound on Cell Cycle Distribution in HeLa Cells

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control55.2 ± 3.128.7 ± 2.516.1 ± 1.9
This compound (20 µM)72.5 ± 4.315.3 ± 1.812.2 ± 1.5

Note: This data is a representative example of G1 phase arrest induced by similar compounds.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI). Incubate in the dark for 30 minutes at 37°C.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways in Anticancer Activity

Coumarins often exert their anticancer effects by modulating critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis.[5][8]

This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Antioxidant Activity

Natural compounds, including coumarins from Apium graveolens, are known for their antioxidant properties, which involve scavenging free radicals.[3][9][10]

Table 3: Projected Antioxidant Capacity of this compound

AssayThis compound EC₅₀ (µg/mL)Ascorbic Acid EC₅₀ (µg/mL) (Reference)
DPPH Radical Scavenging45.2 ± 3.88.5 ± 0.7
ABTS Radical Scavenging30.7 ± 2.55.2 ± 0.4

Note: This data is a representative example based on the antioxidant activity of related natural extracts.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, mix the this compound or standard solution with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

Anti-inflammatory Activity

Coumarins have been reported to possess anti-inflammatory properties.[2] This activity is often evaluated by measuring the inhibition of pro-inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells and seed them in a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Nitrite Measurement: After 24 hours of incubation, collect the cell culture supernatant. Measure the nitrite concentration, an indicator of NO production, using the Griess reagent.

  • Analysis: Determine the inhibitory effect of this compound on NO production by comparing with LPS-stimulated cells without the compound.

Macrophages RAW 264.7 Macrophages Apigravin_Pretreatment This compound Pre-treatment Macrophages->Apigravin_Pretreatment LPS_Stimulation LPS Stimulation Apigravin_Pretreatment->LPS_Stimulation Incubation Incubation (24h) LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Griess Assay for Nitrite Supernatant_Collection->Griess_Assay

Caption: Workflow for Nitric Oxide Inhibition Assay.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the evidence from structurally similar prenylated coumarins and extracts from its natural source, Apium graveolens, strongly suggests its potential as a bioactive compound with anticancer, antioxidant, and anti-inflammatory properties. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for initiating detailed investigations into the pharmacological activities of this compound. Further studies are warranted to isolate and test pure this compound to confirm these projected activities, elucidate its precise mechanisms of action, and evaluate its therapeutic potential.

References

Apigravin: A Technical Guide to its Core Characteristics and Putative Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigravin, a naturally occurring coumarin, has been identified in several plant species, most notably in celery (Apium graveolens). As a member of the 7-hydroxycoumarin class of organic compounds, it possesses a chemical structure that suggests potential biological activity. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its discovery, natural sources, physicochemical properties, and hypothetical biological activities based on related compounds. Due to the limited specific research on this compound, this document also presents generalized experimental protocols for the isolation of similar phenolic compounds from its primary natural source and a common synthetic route for the coumarin scaffold. Furthermore, a putative signaling pathway for the anti-inflammatory action of coumarins is visualized. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Discovery and Natural Sources

This compound was first identified as a natural constituent of Apium graveolens, commonly known as celery.[1] It is also found in other green vegetables.[1][2] The compound belongs to the furanocoumarin class of phytochemicals present in celery. While the exact details of its initial discovery and isolation are not extensively documented in publicly available literature, its presence in these common dietary sources suggests a long history of human exposure.

Physicochemical Properties

This compound is chemically defined as 7-hydroxy-8-methoxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one.[3][4] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄[3][4]
Molecular Weight 260.29 g/mol [4]
IUPAC Name 7-hydroxy-8-methoxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one[5][6]
CAS Number 72963-64-5[2][5]
Physical Description Solid[6]
Melting Point 167 - 169 °C[6]
XLogP3 (Predicted) 3.5[3][6]

Experimental Protocols

Due to a lack of specific published protocols for the isolation and synthesis of this compound, the following sections provide generalized methodologies for the extraction of phenolic compounds from Apium graveolens and a common synthetic route for the coumarin scaffold.

Generalized Protocol for Isolation of Phenolic Compounds from Apium graveolens

This protocol is based on established methods for the extraction and purification of phenolic compounds from celery.

Objective: To isolate a fraction enriched with phenolic compounds, including coumarins like this compound, from Apium graveolens.

Materials:

  • Fresh or dried leaves of Apium graveolens

  • Ethanol (95%)

  • Polyamide resin

  • Solvents for chromatography (e.g., ethanol-water gradients)

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Methodology:

  • Extraction:

    • Macerate the plant material with 95% ethanol at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Prefractionation:

    • Dissolve the crude extract in water and apply it to a polyamide resin column.

    • Wash the column with distilled water to remove sugars and other polar compounds.

    • Elute the phenolic compounds with a gradient of ethanol in water.

  • Purification:

    • Subject the enriched phenolic fraction to further purification using preparative HPLC.

    • Use a suitable C18 column and a mobile phase gradient (e.g., water-acetonitrile or water-methanol) to separate the individual compounds.

  • Identification:

    • Collect the fractions and analyze them by analytical HPLC.

    • Characterize the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of this compound.

experimental_workflow plant_material Apium graveolens (Celery) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract polyamide_chromatography Polyamide Column Chromatography crude_extract->polyamide_chromatography enriched_fraction Phenolic-Enriched Fraction polyamide_chromatography->enriched_fraction hplc Preparative HPLC enriched_fraction->hplc This compound Isolated this compound hplc->this compound

Generalized workflow for the isolation of this compound.
Generalized Protocol for Synthesis of a Coumarin Scaffold (Pechmann Condensation)

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.[7]

Objective: To synthesize a 7-hydroxycoumarin derivative, the core structure of this compound.

Materials:

  • Resorcinol (or a suitably substituted phenol)

  • Ethyl acetoacetate (or a relevant β-keto ester)

  • Concentrated sulfuric acid (catalyst)

  • Ice bath

  • Crushed ice

  • Sodium hydroxide solution (for neutralization)

  • Filtration apparatus

Methodology:

  • Reaction Setup:

    • Cool concentrated sulfuric acid in an ice bath to approximately 5°C.

    • In a separate beaker, mix powdered resorcinol and ethyl acetoacetate.

  • Condensation Reaction:

    • Slowly add the sulfuric acid to the resorcinol and ethyl acetoacetate mixture while maintaining the temperature below 10°C.

    • Stir the mixture for approximately 30 minutes.

  • Work-up:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a sodium hydroxide solution.

    • The product will precipitate out of the solution.

  • Purification:

    • Filter the precipitate and wash it with water.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

synthesis_workflow reactants Phenol + β-Keto Ester condensation Pechmann Condensation reactants->condensation catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->condensation intermediate Intermediate condensation->intermediate cyclization Cyclization & Dehydration intermediate->cyclization coumarin Coumarin Product cyclization->coumarin

Generalized workflow for coumarin synthesis via Pechmann condensation.

Putative Biological Activities and Signaling Pathways

While there is a lack of specific experimental data on the biological activities of this compound, its structural classification as a coumarin and a flavonoid suggests potential pharmacological effects.

Potential Anti-Inflammatory Activity

Many natural products, including coumarins and flavonoids, have demonstrated anti-inflammatory properties.[8] The proposed mechanism often involves the inhibition of pro-inflammatory mediators. For instance, some flavonoids can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This is often achieved through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression This compound This compound (Hypothetical) This compound->IKK Inhibition

Hypothetical anti-inflammatory signaling pathway modulated by this compound.
Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The antioxidant capacity of a compound can be evaluated using various in vitro assays.

Table of Common In Vitro Antioxidant Assays:

AssayPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change.[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Measures the reduction of the ABTS radical cation by antioxidants.
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Potential Anticancer Activity

Some coumarins and flavonoids have been investigated for their potential anticancer activities.[10][11] These effects can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenic effects. Papaverine, a benzylisoquinoline alkaloid with some structural similarities to coumarin derivatives, has been shown to exert anti-proliferative effects in several cancer cell lines.[12] Further research is needed to determine if this compound possesses similar properties.

Future Directions

The current body of knowledge on this compound is limited. Future research should focus on the following areas:

  • Isolation and Characterization: Development of a standardized protocol for the isolation of this compound from Apium graveolens and full spectroscopic characterization.

  • In Vitro and In Vivo Studies: Comprehensive evaluation of its biological activities, including anti-inflammatory, antioxidant, and anticancer effects, using established cell-based and animal models.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Synthesis: Development of an efficient and scalable synthetic route to produce this compound and its analogs for further pharmacological testing.

Conclusion

This compound is a naturally occurring coumarin with a chemical structure that suggests potential for biological activity. While its primary natural source is well-established, there is a significant gap in the scientific literature regarding its discovery, experimental protocols for its isolation and synthesis, and its specific pharmacological effects. This technical guide has summarized the available information and provided generalized methodologies and hypothetical mechanisms of action based on related compounds. It is hoped that this document will stimulate further research into this promising natural product.

References

In Vitro Effects of Apigravin: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the in vitro effects of Apigravin. Despite its isolation from Apium graveolens (celery), a plant known for its medicinal properties, direct studies on the bioactivity of purified this compound are currently absent from publicly accessible research databases. Therefore, a detailed technical guide on its specific effects, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.

Researchers and drug development professionals interested in the potential of this compound should be aware that the current body of scientific knowledge does not contain specific data on its cytotoxicity, apoptotic induction, effects on the cell cycle, or modulation of cellular signaling pathways in vitro.

Insights from Apium graveolens Extracts

While research on this compound is lacking, studies on crude extracts of Apium graveolens provide preliminary insights into the potential anticancer properties of its constituent compounds. It is important to note that these effects cannot be directly attributed to this compound, as the extracts contain a complex mixture of phytochemicals, including steroids and alkaloids, which may act individually or synergistically.

Cytotoxicity and Apoptosis Induction by Apium graveolens Extracts

Several studies have investigated the in vitro anticancer effects of various extracts from Apium graveolens on different cancer cell lines. The findings suggest that these extracts possess cytotoxic and apoptosis-inducing capabilities.

Cell LineExtract TypeObserved EffectsReference
Dalton's Lymphoma Ascites (DLA)n-hexaneSignificant cytotoxicity at 500 µg/ml; induction of apoptosis.[1]
Human Tongue Cancer (HSC-3)EthanolicDecreased cell viability; increased apoptosis.[2]
Various Cancer Cell Lines70% EthanolModerate to high cytotoxic effects.[3]
Experimental Protocols for a General Plant Extract Study

The following provides a generalized experimental workflow for assessing the in vitro anticancer properties of a plant extract, which would be applicable to future studies on this compound.

1. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., DLA, HSC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The plant extract, dissolved in a suitable solvent (e.g., DMSO), is added to the cells at various concentrations. Control cells are treated with the solvent alone.

2. Cytotoxicity Assay (MTT Assay):

  • After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage relative to the control group.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • Cells are treated with the extract for a defined period.

  • Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • Cells are resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

General Workflow for Anticancer Activity Screening of a Plant Extract

The following diagram illustrates a typical workflow for the initial in vitro screening of a plant extract for potential anticancer activity.

G General Workflow for In Vitro Anticancer Screening of Plant Extracts cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A Plant Material Collection & Identification B Drying & Grinding A->B C Solvent Extraction B->C D Cytotoxicity Assays (e.g., MTT) on Cancer Cell Lines C->D E Determination of IC50 D->E F Apoptosis Assays (e.g., Annexin V) E->F G Cell Cycle Analysis (e.g., Flow Cytometry) E->G H Western Blot for Signaling Proteins F->H I Gene Expression Analysis (e.g., RT-qPCR) F->I G->H G->I J Identification of Active Compounds H->J I->J

Caption: A generalized workflow for the in vitro evaluation of anticancer properties of plant extracts.

Future Directions

The absence of specific in vitro data for this compound highlights a clear area for future research. To understand the therapeutic potential of this compound, the following steps are recommended:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Apium graveolens.

  • In Vitro Studies: A comprehensive investigation of the in vitro effects of purified this compound on a panel of human cancer cell lines. These studies should include:

    • Cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50).

    • Apoptosis and cell death assays to elucidate the mode of cell killing.

    • Cell cycle analysis to identify any effects on cell cycle progression.

    • Signaling pathway analysis to determine the molecular mechanisms of action.

  • In Vivo Studies: Following promising in vitro results, in vivo studies in animal models would be warranted to evaluate the efficacy and safety of this compound as a potential anticancer agent.

References

Apigravin: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigravin, a naturally occurring 7-hydroxycoumarin found in Apium graveolens (celery) and other green vegetables, is a phytochemical with largely unexplored therapeutic potential.[1][2] While direct research on this compound is limited, its structural classification as a 7-hydroxycoumarin and its origin in a plant with well-documented pharmacological activities provide a strong basis for identifying its prospective therapeutic targets.[1][3] This technical guide synthesizes the available evidence to propose potential mechanisms of action and therapeutic targets for this compound, drawing inferences from studies on Apium graveolens extracts and the broader class of 7-hydroxycoumarins. We present this information to stimulate further investigation into this compound's biomedical applications.

Introduction

This compound (7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one) is a phytochemical belonging to the hydroxycoumarin class of compounds.[2] It is isolated from Apium graveolens, a plant recognized for its diverse medicinal properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][4][5] The rich phytochemical profile of Apium graveolens, which includes flavonoids, phenolic acids, and other coumarins, contributes to its wide range of biological activities.[6][7] Given that very few articles have been published on this compound itself, this guide will extrapolate its potential therapeutic applications from the known bioactivities of its chemical class and plant source.[2]

Potential Therapeutic Targets

Based on the pharmacological profile of Apium graveolens and 7-hydroxycoumarins, the following are proposed as potential therapeutic targets for this compound.

Inflammatory Pathway Modulation

2.1.1. Macrophage Migration Inhibitory Factor (MIF)

A compelling potential target for this compound is the Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases and cancers.[8] Studies have demonstrated that 7-hydroxycoumarins can bind to the tautomerase active site of MIF with high affinity.[8][9] This binding can interfere with the interaction between MIF and its receptor, CD74, subsequently inhibiting downstream signaling pathways, such as ERK phosphorylation, and cellular processes like proliferation.[8][9]

MIF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (7-hydroxycoumarin) MIF MIF This compound->MIF Binding & Inhibition CD74 CD74 Receptor MIF->CD74 Activation ERK_Phos ERK Phosphorylation CD74->ERK_Phos Signal Transduction Proliferation Cell Proliferation ERK_Phos->Proliferation Inflammation Inflammation ERK_Phos->Inflammation

2.1.2. Cyclooxygenase (COX) Enzymes

Extracts from Apium graveolens have demonstrated anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. The anti-inflammatory properties of many natural products, including those from Apium graveolens, suggest a potential inhibitory effect on these enzymes.

Oxidative Stress Pathways

Apium graveolens is rich in antioxidants, and 7-hydroxycoumarins also exhibit significant antioxidant activity.[7][10] This suggests that this compound could target key components of the oxidative stress response.

2.2.1. Free Radical Scavenging

This compound likely possesses the ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing cellular damage caused by oxidative stress. The antioxidant capacity of Apium graveolens extracts has been well-documented.[7][11]

2.2.2. Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Many phytochemicals exert their antioxidant effects by activating the Nrf2 pathway, leading to the upregulation of a battery of antioxidant and cytoprotective genes. This represents a plausible mechanism of action for this compound.

Nrf2_Activation_Workflow This compound This compound Cell Cell This compound->Cell Keap1_Nrf2 Keap1-Nrf2 Complex Cell->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Cancer-Related Pathways

The cytotoxic and anti-proliferative effects of Apium graveolens extracts and 7-hydroxycoumarins against various cancer cell lines suggest that this compound may target pathways crucial for cancer cell survival and proliferation.[11][12]

2.3.1. Apoptosis Induction

7-hydroxycoumarins have been shown to induce apoptosis in cancer cells.[12] Potential mechanisms include the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.

2.3.2. Cell Cycle Regulation

Inducing cell cycle arrest is another mechanism by which anticancer agents can inhibit tumor growth. 7-hydroxycoumarins have been observed to cause cell cycle arrest in cancer cells.[12]

Quantitative Data Summary

While no quantitative data for this compound is currently available, the following tables summarize relevant data for Apium graveolens extracts and 7-hydroxycoumarins to provide a comparative context for future research.

Table 1: Bioactivity of Apium graveolens Extracts

Extract TypeBioactivityModelKey FindingsReference
Methanolic Seed ExtractHepatoprotectiveParacetamol-induced liver damage in ratsDose-dependent reduction in liver toxicity markers[13]
Ethanolic Leaf ExtractCytotoxicL6, Vero, BRL 3A, A-549, L929 cancer cell linesIC50 values ranging from 168.5-443 µg/ml[11]
Ethanolic Leaf ExtractAntioxidantDPPH, ABTS, NO scavenging assaysSignificant radical scavenging activity[11]
n-butanol Seed ExtractAntidiabeticDiabetic ratsRegulated antioxidant enzymes and blood glucose[4]

Table 2: Bioactivity of 7-Hydroxycoumarins (Umbelliferone)

CompoundBioactivityModelKey FindingsReference
7-hydroxycoumarinAnti-inflammatoryHepatic stellate cellsProtective effects against hepatic fibrosis via TGF-β1-Smad pathway[1]
7-hydroxycoumarinAnticancerHepG2 cellsInduced cell cycle arrest, apoptosis, and DNA fragmentation[12]
7-hydroxycoumarin derivativeMIF InhibitionIn vitro fluorescence quenching assayHigh affinity binding to MIF (Ki = 18 ± 1 nM)[8]
7-hydroxycoumarinNeuroprotectiveIn vivo modelsCrosses the blood-brain barrier[12]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the therapeutic targets of this compound.

Macrophage Migration Inhibitory Factor (MIF) Binding Assay

This protocol is adapted from studies on 7-hydroxycoumarin binding to MIF.[8]

  • Objective: To determine the binding affinity of this compound to human MIF.

  • Principle: A competitive binding assay using a fluorescently labeled 7-hydroxycoumarin probe with known high affinity for MIF. The displacement of the probe by this compound results in a change in fluorescence, which is proportional to the binding affinity of this compound.

  • Materials:

    • Recombinant human MIF

    • Fluorescent 7-hydroxycoumarin probe (e.g., a derivative with a high quantum yield)

    • This compound

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add a fixed concentration of recombinant human MIF and the fluorescent probe.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

    • Calculate the percentage of probe displacement for each concentration of this compound.

    • Determine the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

MIF_Binding_Assay_Workflow Start Prepare Reagents Add_MIF_Probe Add MIF and Fluorescent Probe to 96-well plate Start->Add_MIF_Probe Add_this compound Add Serial Dilutions of this compound Add_MIF_Probe->Add_this compound Incubate Incubate at RT Add_this compound->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Analyze Calculate IC50 and Ki Read_Fluorescence->Analyze End End Analyze->End

DPPH Radical Scavenging Assay

This is a standard assay to evaluate the antioxidant potential of a compound.

  • Objective: To assess the free radical scavenging activity of this compound.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured spectrophotometrically.

  • Materials:

    • DPPH solution in methanol

    • This compound

    • Methanol

    • Ascorbic acid (as a positive control)

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well.

    • Add different concentrations of this compound to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, a strong case can be made for its potential to modulate key pathways in inflammation, oxidative stress, and cancer. The structural similarity of this compound to other bioactive 7-hydroxycoumarins, coupled with the known pharmacological profile of its natural source, Apium graveolens, points towards promising avenues for future research. In particular, the interaction with MIF presents a highly specific and testable hypothesis. The experimental protocols outlined in this guide provide a clear roadmap for initiating the investigation of this compound's therapeutic potential, which could lead to the development of novel drugs for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Apigenin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a widely distributed flavonoid found in numerous herbs, fruits, and vegetables.[1] It has garnered significant attention in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] These biological activities are attributed to its ability to modulate various cellular signaling pathways.[2] Accurate quantification of apigenin in plant extracts is crucial for the standardization of herbal products, drug discovery, and understanding its therapeutic potential. These application notes provide detailed protocols for the extraction and quantification of apigenin from plant materials using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique.[3][4][5]

Data Presentation: Quantitative Apigenin Content in Various Plant Extracts

The following table summarizes the quantitative data of apigenin and other related flavonoids found in different plant extracts, as determined by HPLC. This information is compiled from various studies and is intended to provide a comparative overview.

Plant SpeciesPlant PartSolvent SystemApigenin Concentration (µg/g of dry weight)Other Major FlavonoidsReference
Sonchus arvensisLeavesChloroformPresent (exact quantity not specified)Quercetin, Kaempferol[4]
Oenanthe linearisLeavesChloroformPresent (exact quantity not specified)Caffeic acid, Quercetin[4]
Urtica dioica (Nettle)Leaves70% MethanolNot specified (Rutin predominant)Rutin (2314.14±0.53)[6]
Rosa canina (Rosehip)Fruit70% MethanolNot specified (Rutin predominant)Rutin (2585.95±0.46)[6]
Vaccinium myrtillus (Bilberry)Leaves70% MethanolNot specified (Rutin predominant)Rutin (854.62±0.21)[6]
Mentha piperita (Peppermint)Leaves70% MethanolNot specified (Rutin predominant)Rutin (952.54±0.33)[6]
Taraxacum officinale (Dandelion)Roots70% MethanolNot specified (Rutin predominant)Rutin (268.95±0.31)[6]

Note: The table highlights that while apigenin is present in some extracts, other flavonoids like rutin may be more predominant depending on the plant and extraction method. Quantitative values for apigenin were not always specified in the reviewed literature, indicating a need for further research in this area.

Experimental Protocols

Plant Material Preparation and Extraction

The initial and most critical step in the quantification of apigenin is the efficient extraction of the compound from the plant matrix. The choice of extraction method and solvent can significantly impact the yield.

a. Materials and Reagents:

  • Dried plant material (leaves, flowers, stems, etc.)

  • Grinder or mill

  • Methanol (HPLC grade)

  • Ethanol (70%)

  • Ultrasonic water bath

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper (Whatman No. 1) or 0.45 µm syringe filters

b. Protocol for Maceration Extraction: [7][8][9]

  • Grind the dried plant material to a fine powder.

  • Weigh approximately 10 g of the powdered material and place it in a flask.

  • Add 100 mL of methanol to the flask.

  • Seal the flask and keep it at room temperature for 48-72 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40°C until a crude extract is obtained.

  • Store the extract at 4°C until further analysis.

c. Protocol for Ultrasonic-Assisted Extraction (UAE): [6][10]

  • Grind the dried plant material to a fine powder.

  • Weigh approximately 500 mg of the powdered material and place it in a flask with 10 mL of 70% methanol.[6]

  • Place the flask in an ultrasonic water bath.

  • Sonicate at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 5 hours).[6]

  • After extraction, filter the mixture and collect the supernatant.

  • The extract is then ready for HPLC analysis or can be concentrated and stored.

d. Protocol for Soxhlet Extraction: [8][10][11]

  • Grind the dried plant material and place it in a thimble.

  • Place the thimble in the Soxhlet extractor.

  • Fill the round-bottom flask with the appropriate solvent (e.g., methanol).

  • Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back onto the thimble, extracting the desired compounds.

  • Continue the extraction for several hours until the solvent in the extractor becomes clear.

  • Concentrate the collected extract using a rotary evaporator.

HPLC Quantification of Apigenin

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is a standard method for the identification and quantification of flavonoids like apigenin.[3][5]

a. Materials and Reagents:

  • Apigenin standard (≥ 95% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • Deionized water

  • HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]

  • UV-Vis or DAD detector

b. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a stock solution of apigenin (e.g., 1 mg/mL) by dissolving a known amount of the standard in methanol.[4]

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting with methanol.[4]

  • Inject each standard solution into the HPLC system in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the apigenin standards. The correlation coefficient (R²) should be > 0.99 for good linearity.[4]

c. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often used for better separation of multiple compounds in a plant extract. A common mobile phase consists of two solvents:

    • Solvent A: 0.1% to 1% Formic acid or Acetic acid in water.[4][6]

    • Solvent B: Acetonitrile or Methanol.[3][6][12]

  • Gradient Elution Example: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-70% B; 30-35 min, 70-10% B; 35-40 min, 10% B. The exact gradient should be optimized for the specific plant extract.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Apigenin shows maximum absorbance around 336-340 nm. Detection can be set at this wavelength for optimal sensitivity. Other flavonoids can be detected at different wavelengths (e.g., 280 nm for flavanones, 360-370 nm for flavonols).[3][5]

d. Sample Analysis:

  • Dissolve a known amount of the dried plant extract in methanol to a specific concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Inject the sample solution into the HPLC system.

  • Identify the apigenin peak in the chromatogram by comparing its retention time with that of the apigenin standard.

  • Quantify the amount of apigenin in the extract by using the peak area and the calibration curve.

Mandatory Visualizations

Signaling Pathways Involving Apigenin

Apigenin exerts its biological effects by modulating several key signaling pathways within the cell.

Apigenin_Signaling_Pathways Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits NFkB NF-κB Apigenin->NFkB inhibits JAK2 JAK2 Apigenin->JAK2 inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Proliferation Cell Proliferation & Growth mTOR->Cell_Proliferation promotes Autophagy Autophagy mTOR->Autophagy inhibits Inflammation Inflammation NFkB->Inflammation promotes STAT3 STAT3 JAK2->STAT3 activates Gene_Expression Pro-inflammatory Gene Expression STAT3->Gene_Expression promotes

Caption: Apigenin's modulation of key cellular signaling pathways.

Experimental Workflow for Apigenin Quantification

The following diagram illustrates the logical flow of the experimental procedure for quantifying apigenin in plant extracts.

Apigenin_Quantification_Workflow Start Start: Plant Material Collection Drying Drying and Grinding Start->Drying Extraction Extraction (Maceration, UAE, or Soxhlet) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Plant Extract Filtration->Crude_Extract HPLC_Prep Sample and Standard Preparation Crude_Extract->HPLC_Prep HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Result Result: Apigenin Concentration Quantification->Result

Caption: Workflow for the quantification of apigenin in plant extracts.

References

Apigravin protocol for cell culture treatment

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, a specific, established protocol for the use of "Apigravin" in cell culture treatment could not be identified. This suggests that "this compound" may be a novel or less-studied compound for which detailed public-domain research, particularly regarding its application in cell culture, is not yet available.

This compound is identified as a phytochemical, specifically a hydroxycoumarin, that has been isolated from Apium graveolens, commonly known as celery.[1] Its chemical structure and basic properties are cataloged in scientific databases such as PubChem.[2]

However, there is a notable absence of published studies detailing its mechanism of action, effects on cellular signaling pathways, or any quantitative data from in vitro experiments. Research into the biological activities of many natural compounds is ongoing, and it is possible that this compound is in the early stages of investigation.

Without established scientific findings, the creation of detailed application notes, experimental protocols, and data summaries as requested is not feasible. The development of such documents requires a foundation of peer-reviewed research that outlines the compound's effects on cells, including optimal concentrations, treatment times, and observed biological responses.

For researchers interested in the potential of this compound, the initial steps would involve foundational research to determine its solubility and stability in cell culture media, followed by preliminary cytotoxicity and proliferation assays across various cell lines. Subsequent studies could then explore its impact on specific cellular processes and signaling pathways.

As the scientific community continues to explore the vast array of natural compounds for potential therapeutic applications, information on this compound may become available in the future. Researchers are encouraged to consult scientific databases and journals for the most current findings.

References

Application Notes and Protocols: Synthesis and Purification of Apigravin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of Apigravin derivatives. This compound, a naturally occurring prenylated coumarin, and its derivatives are of significant interest due to their potential therapeutic properties, including anti-inflammatory and anticancer activities. The protocols outlined below are based on established synthetic methodologies for structurally related compounds, such as osthole, and can be adapted for the synthesis of various this compound analogs.

Synthesis of this compound Derivatives

A common strategy for the synthesis of this compound derivatives involves the modification of a pre-formed coumarin scaffold. A representative example is the O-alkylation of this compound to introduce different functional groups, potentially modulating its biological activity.

Experimental Protocol: O-Alkylation of this compound

This protocol describes a general method for the O-alkylation of the 7-hydroxy group of this compound.

Materials:

  • This compound (7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetone or DMF (20 mL), add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound Derivatives

Purification of the synthesized this compound derivatives is crucial to remove unreacted starting materials, reagents, and byproducts. Column chromatography is a widely used and effective method for this purpose.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate. The polarity of the eluent should be gradually increased based on the separation observed on TLC.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound derivative.

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of coumarin derivatives, based on literature for the structurally similar compound, osthole. These values can serve as a benchmark for the synthesis of this compound derivatives.

DerivativeStarting MaterialReagentSolventReaction Time (h)Yield (%)Purity (%)Reference
O-Benzyl OstholeOstholeBenzyl bromideAcetone685>98Adapted from general alkylation procedures
3-Aryl Osthole DerivativeOstholeArylboronic acidDioxane1278>97Based on Suzuki coupling reactions of coumarins
Isoxazoline Osthole DerivativeOstholeN-hydroxybenzimidoyl chlorideDCM882>98[1]

Visualization of Workflows and Pathways

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification This compound This compound Reaction Reaction Mixture (this compound, Alkyl Halide, K2CO3, Solvent) This compound->Reaction Reflux Reflux Reaction->Reflux Filtration Filtration Reflux->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Extraction Extraction (Ethyl Acetate/Water) Evaporation1->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation2 Solvent Evaporation Drying->Evaporation2 ColumnChromatography Column Chromatography Evaporation2->ColumnChromatography PureProduct Pure this compound Derivative ColumnChromatography->PureProduct

Caption: General workflow for the synthesis and purification of this compound derivatives.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (p38, JNK) LPS->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines iNOS_COX2 iNOS, COX-2 MAPK->iNOS_COX2 NFkB->Cytokines NFkB->iNOS_COX2 Apigravin_Derivative This compound Derivative Apigravin_Derivative->MAPK Inhibition Apigravin_Derivative->NFkB Inhibition

Caption: Putative anti-inflammatory signaling pathways modulated by this compound derivatives.

Biological Activities and Signaling Pathways

Derivatives of the closely related natural product, osthole, have demonstrated significant anti-inflammatory and anticancer activities. It is hypothesized that this compound derivatives will exhibit similar biological profiles.

Anti-inflammatory Activity

Osthole and its derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] The anti-inflammatory properties of certain osthole derivatives have been demonstrated in both in vitro and in vivo models.[4]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of osthole and its derivatives against various cancer cell lines, including breast, lung, and prostate cancer.[5][6] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.[5][7] The PI3K/AKT signaling pathway has been identified as a key target in the anticancer activity of osthole in several cancer types.[5] Some derivatives have shown significantly improved potency compared to the parent compound.[6]

These application notes and protocols provide a foundational framework for the synthesis, purification, and biological evaluation of novel this compound derivatives. Researchers are encouraged to adapt and optimize these methods for their specific research goals.

References

Application Notes and Protocols: Apigenin as a Biomarker in Nutritional Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid found in a variety of fruits, vegetables, and herbs, is gaining significant attention in nutritional research for its potential as a biomarker of dietary intake and its association with metabolic health.[1] Its antioxidant, anti-inflammatory, and anti-metabolic syndrome properties make it a compound of interest for understanding the impact of nutrition on health and disease.[1] These application notes provide a comprehensive overview of the use of apigenin as a biomarker, including detailed experimental protocols for its quantification in biological samples and an exploration of its associated signaling pathways.

Rationale for Apigenin as a Nutritional Biomarker

The selection of apigenin as a nutritional biomarker is supported by several key factors:

  • Dietary Specificity: Apigenin is abundant in specific plant-based foods, making its presence and concentration in biological fluids a potential indicator of the consumption of these foods.

  • Bioactivity: Apigenin exhibits a range of biological activities, including the modulation of key metabolic and inflammatory pathways, suggesting that its levels may correlate with physiological states.[1]

  • Measurability: Established analytical techniques can reliably and sensitively quantify apigenin in various biological matrices.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for apigenin levels in response to dietary interventions. These tables are for illustrative purposes to guide researchers in data presentation.

Table 1: Plasma Apigenin Concentrations Following a 4-Week Dietary Intervention

Treatment GroupNBaseline Apigenin (ng/mL)Post-Intervention Apigenin (ng/mL)Change from Baseline (ng/mL)
High-Flavonoid Diet505.2 ± 1.525.8 ± 4.220.6 ± 3.8
Low-Flavonoid Diet504.9 ± 1.36.1 ± 1.81.2 ± 0.9
Control Diet505.5 ± 1.65.8 ± 1.40.3 ± 0.5

Table 2: Urinary Apigenin Excretion Over 24 Hours After a Single Dose of Apigenin-Rich Food

Time PointNApigenin Excreted (µg)Cumulative Excretion (µg)
0-4 hours3015.7 ± 3.115.7 ± 3.1
4-8 hours3028.4 ± 5.544.1 ± 8.3
8-12 hours3012.1 ± 2.956.2 ± 10.1
12-24 hours305.3 ± 1.261.5 ± 11.0

Key Experimental Protocols

Protocol 1: Quantification of Apigenin in Human Plasma using LC-MS/MS

Objective: To accurately measure the concentration of apigenin in human plasma samples.

Materials:

  • Human plasma samples

  • Apigenin analytical standard

  • Internal standard (e.g., Luteolin-d3)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution (1 µg/mL in methanol).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the apigenin and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Apigenin: Precursor ion (m/z) 269.0 -> Product ion (m/z) 117.0

        • Internal Standard (Luteolin-d3): Precursor ion (m/z) 288.0 -> Product ion (m/z) 133.0

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of apigenin into a blank plasma matrix and processing as described above.

    • Calculate the concentration of apigenin in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Logical Relationships

Apigenin's Role in Metabolic Regulation

Apigenin has been shown to influence several key signaling pathways involved in metabolic health.[1] Understanding these pathways is crucial for interpreting the biological significance of apigenin as a biomarker.

Apigenin_Signaling_Pathway Apigenin Apigenin AMPK AMPK Apigenin->AMPK PPAR PPARγ Apigenin->PPAR Nrf2 Nrf2 Apigenin->Nrf2 Inflammation Inflammation Apigenin->Inflammation Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Adipogenesis Adipogenesis PPAR->Adipogenesis Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Lipid_Synthesis Lipid Synthesis SREBP1c->Lipid_Synthesis

Caption: Apigenin's influence on key metabolic signaling pathways.

Experimental Workflow for Apigenin Biomarker Study

The following diagram outlines a typical workflow for a nutritional study investigating apigenin as a biomarker.

Experimental_Workflow Study_Design Study Design (e.g., Dietary Intervention) Sample_Collection Biological Sample Collection (Plasma, Urine) Study_Design->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Quantification Data Quantification (Standard Curve) LC_MS_Analysis->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Biomarker_Correlation Correlation with Metabolic Endpoints Statistical_Analysis->Biomarker_Correlation Conclusion Conclusion Biomarker_Correlation->Conclusion

Caption: A typical workflow for an Apigenin nutritional biomarker study.

Conclusion

Apigenin holds considerable promise as a nutritional biomarker due to its dietary specificity, known bioactivity, and the availability of robust analytical methods for its quantification. The protocols and information provided in these application notes offer a framework for researchers to design and execute studies aimed at elucidating the relationship between the intake of apigenin-rich foods, its systemic levels, and various metabolic health outcomes. Further research in this area will be invaluable for developing dietary strategies for the prevention and management of metabolic diseases.

References

Application Notes and Protocols for Apigravin: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigravin, a prenylated coumarin, has garnered interest within the scientific community for its potential therapeutic applications. As with any compound under investigation for pharmaceutical development, a thorough understanding of its stability profile is paramount. This document provides detailed application notes on the stability and recommended storage conditions for this compound. It also outlines comprehensive protocols for conducting forced degradation studies to identify potential degradation pathways and establish a stability-indicating analytical method.

Note: The stability data presented in this document is illustrative and based on the known behavior of related coumarin compounds, as specific experimental data for this compound is not publicly available. The provided protocols are intended as a guide for researchers to generate accurate stability data for this compound.

Recommended Storage Conditions

Based on the general stability of coumarin derivatives, the following storage conditions are recommended for this compound to minimize degradation:

  • Solid Form: Store in a well-sealed container at controlled room temperature (20-25°C), protected from light and moisture.

  • In Solution: Solutions of this compound should be freshly prepared. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light. For long-term storage, consider preparing aliquots and storing at -20°C or below. Avoid repeated freeze-thaw cycles.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The following table summarizes the expected stability of this compound under various stress conditions.

Table 1: Illustrative Stability Data for this compound Under Forced Degradation Conditions
Stress ConditionDurationTemperatureExpected % DegradationPotential Degradation Products
Acidic 24 hours80°C5 - 15%Hydrolysis of the lactone ring
0.1 M HCl
Alkaline 8 hours60°C20 - 40%Significant hydrolysis of the lactone ring, potential phenolic degradation
0.1 M NaOH
Oxidative 24 hoursRoom Temp15 - 30%Oxidation of the prenyl group, phenolic ring, and methoxy group
3% H₂O₂
Thermal 48 hours100°C10 - 25%General thermal decomposition
(Solid State)
Photolytic 24 hoursRoom Temp20 - 35%Photodimerization, photooxidation, or other photochemical reactions
(ICH Q1B)

Proposed Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The primary sites of degradation are likely the lactone ring, the phenolic hydroxyl group, the methoxy group, and the prenyl side chain.

DegradationPathways This compound This compound Hydrolysis Lactone Ring Hydrolysis Product This compound->Hydrolysis Alkaline/Acidic Conditions Oxidation_Prenyl Oxidized Prenyl Group Products This compound->Oxidation_Prenyl Oxidative Stress Oxidation_Phenol Oxidized Phenolic Ring Products This compound->Oxidation_Phenol Oxidative Stress Photodegradation Photodegradation Products This compound->Photodegradation UV/Visible Light Demethylation Demethylated Product This compound->Demethylation Thermal/Oxidative Stress

Caption: Proposed Degradation Pathways for this compound.

Experimental Protocols

The following protocols are designed to perform a comprehensive forced degradation study of this compound. These studies are essential for identifying degradation products and developing a stability-indicating analytical method.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Forced Degradation Studies

For each condition, a sample of the this compound stock solution is treated as described below. A control sample (this compound stock solution diluted with the stress medium but kept at controlled room temperature and protected from light) should be prepared for each stress condition.

  • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 80°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

  • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 8 hours.

  • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

  • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

  • Place a known amount of solid this compound in a controlled temperature oven at 100°C for 48 hours.

  • After the specified time, remove the sample, allow it to cool to room temperature.

  • Dissolve a known weight of the stressed solid in the solvent to achieve a final concentration of 1 mg/mL and then dilute to a suitable concentration for analysis.

  • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • After exposure, dilute the solution to a suitable concentration with the mobile phase for analysis.

Stability-Indicating HPLC Method Protocol

The following is a proposed starting point for a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products. Method optimization will be necessary.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan of this compound, likely around 320-340 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

Experimental Workflow

The following diagram outlines the logical workflow for conducting a comprehensive stability assessment of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation Prep Prepare this compound Stock Solution (1 mg/mL) Acid Acidic Stress (0.1M HCl, 80°C) Prep->Acid Base Alkaline Stress (0.1M NaOH, 60°C) Prep->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal Stress (Solid, 100°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B) Prep->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradation & Assess Peak Purity HPLC->Data Pathway Identify Degradation Products & Propose Pathways Data->Pathway Method Validate Stability- Indicating Method Pathway->Method

Caption: Experimental Workflow for this compound Stability Assessment.

Conclusion

While specific stability data for this compound is not yet widely available, the information and protocols provided in this document offer a robust framework for researchers to conduct thorough stability assessments. Based on the chemistry of related coumarins, this compound is expected to be most susceptible to degradation under alkaline, oxidative, and photolytic conditions. The provided experimental protocols for forced degradation studies and the proposed stability-indicating HPLC method will enable the generation of crucial data to understand the stability profile of this compound, which is a critical step in its development as a potential therapeutic agent.

Application Notes and Protocols: Preparation of Apigravin Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigravin is a natural product belonging to the class of 7-hydroxycoumarins.[1] It has been identified in plants such as wild celery (Apium graveolus).[1][2] As with many natural compounds, robust and reproducible experimental results depend on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation of an this compound stock solution for use in in vitro and in vivo studies. Due to limited published data on this compound, this protocol is based on its predicted physicochemical properties and general laboratory best practices for similar compounds.[1]

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties, particularly its low predicted water solubility, is crucial for selecting an appropriate solvent for the stock solution.[1]

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄[1][3][4][5]
Molecular Weight 260.29 g/mol [3]
IUPAC Name 7-hydroxy-8-methoxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one[1]
CAS Number 72963-64-5[5][6]
Appearance Solid[6]
Melting Point 167 - 169 °C[6]
Predicted Water Solubility 0.039 g/L[1]
Predicted logP 2.91[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is recommended due to the predicted low aqueous solubility of this compound. Researchers should, however, perform their own solubility tests for their specific experimental needs.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Analytical balance

  • Spatula

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Determine the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 260.29 g/mol x 1000 mg/g = 2.60 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or amber vial on the analytical balance.

    • Carefully weigh out 2.60 mg of this compound powder into the tube.

  • Dissolving this compound:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

    • Cap the tube securely.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Dissolution (Optional but Recommended):

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, briefly sonicate the solution or warm it in a water bath at 37°C for 5-10 minutes. Vortex again.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes (amber tubes or tubes wrapped in foil).

    • Properly stored, the stock solution should be stable for several months. It is advisable to check for precipitation upon thawing.

Workflow for this compound Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage A Calculate Mass of this compound (e.g., 2.60 mg for 1 mL of 10 mM) B Weigh this compound Powder A->B C Add DMSO (e.g., 1 mL) B->C D Vortex to Dissolve C->D E Optional: Sonicate/Warm if particulates remain D->E F Visually Confirm Dissolution D->F E->F G Aliquot into single-use volumes F->G H Store at -20°C or -80°C (Protect from light) G->H

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Hypothetical Signaling Pathway Modulation

While the specific molecular targets of this compound are not well-documented, many natural products, including coumarins, are known to modulate intracellular signaling pathways, such as those involving protein kinases. The diagram below illustrates a generalized kinase signaling pathway that could potentially be inhibited by a compound like this compound, leading to downstream effects on gene expression and cellular processes. This is a hypothetical representation and has not been experimentally validated for this compound.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A (e.g., MAPKKK) Receptor->Kinase1 This compound This compound This compound->Kinase1 Kinase2 Kinase B (e.g., MAPKK) Kinase1->Kinase2 Kinase3 Kinase C (e.g., MAPK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response

Caption: Hypothetical inhibition of a generic kinase cascade by this compound.

Safety Precautions

  • Always handle this compound powder in a chemical fume hood or with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with the skin.

Conclusion

This document provides a foundational protocol for the preparation of this compound stock solutions. Given the limited specific data available for this compound, researchers are encouraged to perform small-scale solubility tests in various solvents (e.g., ethanol, methanol) to determine the optimal conditions for their specific experimental setup. The provided workflow and hypothetical pathway diagram serve as a guide for the rational use of this compound in research settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Apigravin Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the extraction yield of Apigravin. The following information is based on established principles of natural product extraction and can be adapted for similar compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound extraction yield is consistently low. What are the most common causes?

Low extraction yields can stem from several factors throughout the experimental process. Key areas to investigate include the quality of the source material, the extraction method itself, and post-extraction handling.[1][2] Incomplete cell lysis, using an inappropriate solvent, or degradation of the target compound are frequent culprits.[2] Additionally, losses can occur during filtration, solvent removal, or purification steps.[1][3]

Q2: How does the choice of solvent affect this compound yield?

Solvent selection is critical and depends on the polarity and solubility of this compound. Using a solvent with a polarity that does not match the target compound will result in poor extraction efficiency. It is often beneficial to test a range of solvents with varying polarities. For instance, ethanol has been found to be an effective solvent for the extraction of anthraquinones, a class of natural products.[4] If you are experiencing issues like emulsion formation or low recovery, considering a different solvent system is recommended.[5]

Q3: Can the physical state of the plant material impact extraction?

Yes, the particle size of the plant material is crucial. Grinding the material to a fine powder increases the surface area available for solvent contact, which can significantly improve extraction efficiency. However, a powder that is too fine can lead to difficulties during filtration.

Q4: I'm observing an emulsion during liquid-liquid extraction. How can I resolve this?

Emulsions are a common issue in liquid-liquid extractions and can be challenging to break.[5] To resolve this, you can try reducing the intensity of mixing, adding a small amount of salt to the aqueous phase, or changing the temperature to maximize density differences between the two phases.[5]

Q5: Could my equipment be the cause of low yield?

Equipment-related issues can subtly undermine extraction performance over time.[5] Worn components, such as impellers in a mixer, can lead to inefficient phase contact.[5] Leaky valves can cause contamination between the extract and raffinate phases.[5] Regular inspection and calibration of equipment, including temperature sensors, are essential to prevent these problems.[5]

Troubleshooting Guide

Issue 1: Low or No this compound Yield
Possible Cause Troubleshooting Steps
Improper Solvent Selection Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).[5] Consider using a co-solvent to enhance solubility.[6]
Insufficient Lysis of Source Material Ensure the plant material is properly dried and ground to a consistent, fine powder.[2] For some materials, a pre-treatment step like freeze-thawing may be necessary to disrupt cell walls.
Degradation of this compound If this compound is heat-sensitive, consider non-thermal extraction methods like ultrasonic-assisted extraction.[4] Protect the extract from light if the compound is photolabile.
Incomplete Extraction Increase the extraction time or the number of extraction cycles.[7] Optimize the solid-to-solvent ratio; a common starting point is 1:20.[4]
Losses During Workup Be meticulous during transfer steps.[1] Ensure complete transfer of the extract from the filtration apparatus and rinse all glassware with the extraction solvent.[1]
Issue 2: Inconsistent Yields Between Batches
Possible Cause Troubleshooting Steps
Variability in Source Material Use plant material from the same source and harvest time. The concentration of secondary metabolites can vary depending on growing conditions and plant age.[2]
Inconsistent Extraction Parameters Strictly control parameters such as temperature, extraction time, and solvent volume for each batch.[5]
Equipment Malfunction Regularly inspect and maintain all equipment to ensure consistent performance.[5]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This method is suitable for compounds that may be sensitive to high temperatures.

  • Preparation: Weigh 10 g of finely ground, dried plant material and place it in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of ethanol to the flask, achieving a 1:20 solid-to-solvent ratio.[4]

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 40°C) for 45 minutes. Note that for some compounds, extraction efficiency can decline with prolonged sonication.[4]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Drying and Weighing: Dry the resulting crude extract in a vacuum oven until a constant weight is achieved.

Protocol 2: Heat-Reflux Extraction of this compound

This conventional method is often very effective for thermostable compounds.

  • Setup: Place 10 g of finely ground, dried plant material and 200 mL of ethanol into a round-bottom flask.

  • Reflux: Attach a reflux condenser and heat the mixture to the boiling point of the solvent. Allow it to reflux for a specified time, for example, 45 minutes, which has been shown to be effective for some natural products.[4]

  • Cooling and Filtration: Allow the mixture to cool to room temperature before filtering it through Whatman No. 1 filter paper.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator.

  • Drying: Dry the crude extract to a constant weight.

Visual Guides

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Downstream Processing prep1 Source Material prep2 Drying prep1->prep2 prep3 Grinding prep2->prep3 ext1 Solvent Addition prep3->ext1 ext2 Extraction (e.g., UAE, Reflux) ext1->ext2 ext3 Filtration ext2->ext3 pur1 Solvent Evaporation ext3->pur1 pur2 Crude Extract pur1->pur2 pur3 Purification (e.g., Chromatography) pur2->pur3 pur4 Pure this compound pur3->pur4

Caption: General workflow for this compound extraction.

G start Low this compound Yield q1 Is the source material of high quality and properly prepared? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the extraction solvent appropriate for This compound's polarity? a1_yes->q2 s1 Improve material sourcing, drying, and grinding. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are extraction parameters (time, temp, ratio) optimized? a2_yes->q3 s2 Test solvents of varying polarities or use a co-solvent system. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield Improved a3_yes->end s3 Systematically vary parameters to find the optimum conditions. a3_no->s3

Caption: Troubleshooting logic for low this compound yield.

References

troubleshooting Apigravin synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apigravin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound, systematically named 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one, is a naturally occurring hydroxycoumarin.[1][2] It belongs to the class of organic compounds known as 7-hydroxycoumarins.[2] Compounds with a coumarin scaffold exhibit a wide range of biological activities, and research into prenylated coumarins, such as this compound, is ongoing to explore their therapeutic potential, which may include anti-inflammatory and anticancer properties.[3][4]

Q2: What are the main synthetic routes to the coumarin core of this compound?

The coumarin backbone is typically synthesized via established named reactions. The two most common methods are the Pechmann condensation and the Perkin reaction.[1]

  • Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester under acidic conditions.[3][5] For this compound synthesis, a substituted phenol would be the starting material.

  • Perkin Reaction: This reaction uses an aromatic o-hydroxy aldehyde and an acid anhydride in the presence of a weak base to form the coumarin ring.[1][6]

Q3: What is the key challenge in the total synthesis of this compound?

A key challenge is the regioselective introduction of the prenyl group (3-methylbut-2-enyl) at the C6 position of the coumarin core. This step, often a Friedel-Crafts alkylation, can sometimes lead to a mixture of products, including O-prenylation and C-prenylation at other available positions on the aromatic ring.[7] Careful selection of reagents and reaction conditions is crucial to maximize the yield of the desired C6-prenylated product.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be envisioned in three main stages:

  • Formation of the Coumarin Core: Synthesis of 7-hydroxy-8-methoxycoumarin via the Pechmann condensation.

  • C6-Prenylation: Introduction of the 3-methyl-2-butenyl group at the C6 position.

  • Purification: Isolation and purification of the final product, this compound.

Below is a detailed experimental protocol based on established methodologies for similar compounds.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-8-methoxycoumarin (Pechmann Condensation)

This step involves the acid-catalyzed reaction of 2-hydroxy-3-methoxyphenol (pyrogallol monomethyl ether) with a suitable β-ketoester, such as ethyl acetoacetate.

  • Reagents: 2-hydroxy-3-methoxyphenol, ethyl acetoacetate, concentrated sulfuric acid (or another acidic catalyst).

  • Procedure:

    • To a stirred solution of 2-hydroxy-3-methoxyphenol in a suitable solvent (e.g., nitrobenzene or solvent-free), add ethyl acetoacetate.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 70-80 °C) for a designated time (e.g., 4-6 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 7-hydroxy-8-methoxycoumarin.

Step 2: Synthesis of this compound (C6-Prenylation)

This step involves the Friedel-Crafts alkylation of the 7-hydroxy-8-methoxycoumarin with a prenylating agent.

  • Reagents: 7-hydroxy-8-methoxycoumarin, 3,3-dimethylallyl bromide (prenyl bromide), a Lewis acid catalyst (e.g., BF₃·OEt₂ or AlCl₃), and a suitable solvent (e.g., dioxane or dichloromethane).

  • Procedure:

    • Dissolve 7-hydroxy-8-methoxycoumarin in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the Lewis acid catalyst to the solution and stir for a short period.

    • Slowly add a solution of 3,3-dimethylallyl bromide in the same solvent.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.

    • Once the reaction is complete, quench the reaction by adding ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification of this compound

  • Procedure: The crude product from Step 2 is often a mixture of C-prenylated and O-prenylated isomers, as well as unreacted starting material. Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[6] The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield pure this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Step 1: Low or No Yield of 7-Hydroxy-8-methoxycoumarin Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the acidic catalyst is active and used in the correct proportion.
Decomposition of starting material or product.- Use a milder acidic catalyst (e.g., Amberlyst-15). - Perform the reaction at a lower temperature for a longer duration.
Incorrect starting materials.- Verify the identity and purity of the 2-hydroxy-3-methoxyphenol and ethyl acetoacetate.
Step 2: Low Yield of this compound Inactive Lewis acid catalyst.- Use freshly opened or purified Lewis acid. - Ensure anhydrous reaction conditions as Lewis acids are sensitive to moisture.
Formation of multiple products (O-prenylation, di-prenylation).- Optimize the amount of Lewis acid. - Try a different Lewis acid or solvent. - Lower the reaction temperature to improve selectivity for C-alkylation.
Unreacted starting material.- Increase the molar ratio of the prenylating agent. - Extend the reaction time.
Step 3: Difficulty in Separating this compound from Isomers Similar polarity of isomers.- Use a longer chromatography column for better separation. - Employ a shallower solvent gradient during elution. - Consider preparative HPLC for challenging separations.
Product streaking on TLC/column.- Add a small amount of acetic acid to the eluent to suppress ionization of the phenolic hydroxyl group.
General: Product Identification Issues Incorrect structure confirmed by analysis.- Carefully analyze NMR (¹H, ¹³C) and mass spectrometry data to confirm the substitution pattern. - Compare spectral data with literature values for this compound or related compounds.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for the synthesis of this compound. Note that yields are highly dependent on the specific conditions and scale of the reaction.

Reaction Step Reactants Catalyst Solvent Temp (°C) Time (h) Typical Yield (%)
Pechmann Condensation 2-hydroxy-3-methoxyphenol, Ethyl acetoacetateConc. H₂SO₄None70-804-660-80
C6-Prenylation 7-hydroxy-8-methoxycoumarin, Prenyl bromideBF₃·OEt₂Dioxane25-508-1240-60

Visualizations

This compound Synthesis Workflow

Apigravin_Synthesis cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: C6-Prenylation cluster_step3 Step 3: Purification start1 2-hydroxy-3-methoxyphenol + Ethyl acetoacetate react1 Acid Catalyst (H₂SO₄) start1->react1 product1 7-hydroxy-8-methoxycoumarin react1->product1 react2 Lewis Acid (BF₃·OEt₂) product1->react2 Input from Step 1 start2 Prenyl Bromide start2->react2 product2 Crude this compound react2->product2 purify Column Chromatography product2->purify Input from Step 2 final_product Pure this compound purify->final_product

Caption: A workflow diagram illustrating the three main stages of a proposed this compound synthesis.

Troubleshooting Logic for Low Yield in C6-Prenylation

Troubleshooting_Prenylation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Inactive Catalyst start->cause1 cause2 Side Reactions (e.g., O-prenylation) start->cause2 cause3 Incomplete Reaction start->cause3 sol1 Use fresh/anhydrous Lewis acid cause1->sol1 sol2 Optimize catalyst amount & reaction temperature cause2->sol2 sol3 Increase reaction time or -prenyl bromide stoichiometry cause3->sol3

Caption: A flowchart outlining troubleshooting steps for low yield during the C6-prenylation of the coumarin core.

References

overcoming Apigravin solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apigravin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during in vitro and in vivo experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter when working with this compound.

Issue 1: this compound precipitates out of solution after dilution in aqueous media (e.g., cell culture media, PBS).

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium, a precipitate forms immediately. How can I prevent this?

  • Answer: This is a common issue due to this compound's poor aqueous solubility. The high concentration of DMSO in the stock solution is miscible with the aqueous medium, but the this compound itself is not soluble and crashes out. Here are several protocols to address this:

    Protocol 1: Reducing the Final DMSO Concentration

    The final concentration of DMSO in your aqueous medium should ideally be below 0.5% (v/v) to minimize solvent effects on cells and reduce the chances of precipitation.

    • Step 1: Prepare a higher concentration stock solution of this compound in 100% DMSO (e.g., 50 mM). This compound has good solubility in DMSO (approx. 15 mg/mL).[1]

    • Step 2: Instead of a single large dilution, perform a serial dilution. First, dilute the 50 mM stock solution in DMSO to an intermediate concentration.

    • Step 3: For the final step, dilute the intermediate stock into your pre-warmed (37°C) aqueous medium while vortexing or stirring gently to ensure rapid dispersal. This will help keep this compound in solution long enough for your experiment.

    • Step 4: Visually inspect the solution for any signs of precipitation before use.

    Protocol 2: Using a Co-solvent System

    A co-solvent system can improve the stability of this compound in aqueous solutions.

    • Step 1: Prepare a stock solution of this compound in a mixture of DMSO and a solubilizing agent like Pluronic® F-127 or PEG-400.[2][3]

    • Step 2: For example, dissolve this compound in DMSO first, then add an equal volume of a 10% (w/v) Pluronic® F-127 solution in water.

    • Step 3: This stock can then be further diluted into your aqueous medium. The surfactant will help to form micelles that encapsulate this compound, preventing precipitation.

    Workflow for Preparing this compound Working Solution

    G cluster_stock Stock Solution Preparation cluster_dilution Dilution for Aqueous Media cluster_verification Verification A Weigh this compound Powder B Dissolve in 100% DMSO (e.g., to 50 mM) A->B D Add this compound stock dropwise while vortexing B->D C Pre-warm aqueous medium (e.g., cell culture media) to 37°C C->D E Ensure final DMSO concentration is <0.5% D->E F Visually inspect for precipitate E->F G Proceed with experiment F->G

    Caption: Workflow for dissolving this compound in DMSO and diluting into aqueous media.

Issue 2: Low or inconsistent results in cell-based assays.

  • Question: My experimental results with this compound are not reproducible. Could this be related to its solubility?

  • Answer: Yes, poor solubility can lead to inconsistent concentrations of the active compound, causing variability in your results.

    Protocol 3: Preparation of Solid Dispersions

    For more consistent delivery, especially for in vivo studies, consider preparing a solid dispersion of this compound. This technique involves dispersing the drug in a hydrophilic carrier at a molecular level.

    • Step 1: Select a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) K30, Pluronic® F-127, or sodium alginate.[2][4]

    • Step 2: Co-dissolve this compound and the carrier in a common solvent (e.g., methanol).

    • Step 3: Evaporate the solvent under vacuum. The resulting solid can be milled into a fine powder.

    • Step 4: This powder can then be dissolved in water or buffer, where the carrier will help to keep this compound solubilized. Studies have shown that solid dispersions can significantly improve the dissolution rate and apparent solubility of similar compounds.[2][4] For instance, a solid dispersion with Pluronic® F-127 has been shown to achieve nearly 100% dissolution in a pH 6.8 buffer.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the solubility of this compound in common solvents?

    A1: this compound is a lipophilic compound with very low water solubility (approximately 1.35 µg/mL).[2][4] Its solubility is significantly higher in organic solvents. The table below summarizes the solubility in various common lab solvents.

    SolventSolubility (approx.)Reference
    Water1.35 - 2.16 µg/mL[2][4][5]
    Dimethylformamide (DMF)~25 mg/mL[1]
    Dimethyl Sulfoxide (DMSO)~15 mg/mL[1]
    Ethanol~0.3 mg/mL[1]
    Polyethylene Glycol-400 (PEG-400)Very High[3][6]
    Transcutol®Very High[3][6]
  • Q2: Can I heat the solution to help dissolve this compound?

    A2: Gentle heating can be used to aid dissolution in some organic solvents like DMSO. However, for aqueous solutions, heating may not be effective and could lead to degradation over time. A patented method describes heating a mixture of a poorly soluble compound like this compound with a heat-stable surfactant (e.g., Polysorbate 80) to a temperature greater than 100°C to enhance dissolution, but this is for formulation development rather than typical lab use.[7]

  • Q3: How should I store my this compound stock solution?

    A3: this compound stock solutions in organic solvents like DMSO should be stored at -20°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[1]

  • Q4: Are there other methods to improve this compound's bioavailability for in vivo studies?

    A4: Yes, several advanced formulation strategies have been developed for poorly soluble flavonoids like this compound. These include:

    • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.[8]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media.[9]

    • Liposomes and Polymeric Micelles: These are lipid-based or polymer-based nanocarriers that can encapsulate lipophilic drugs like this compound, improving their solubility and delivery.[8]

  • Q5: Which signaling pathways are commonly studied with this compound?

    A5: this compound is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways can help in designing your experiments. Key pathways include PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT.[10][11][12][13]

    Simplified PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition

    G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

    Caption: this compound inhibits the PI3K/Akt/mTOR pathway, affecting cell survival and growth.

References

Apigravin Quantification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apigravin. The following information addresses common challenges encountered during the quantification of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

1. Why am I observing low or inconsistent recovery of this compound from plasma samples?

Low and variable recovery of this compound from plasma is often attributed to its high protein binding affinity and potential for non-specific binding to labware. This compound, being a hydrophobic molecule, readily binds to albumin and other plasma proteins.

  • Troubleshooting Steps:

    • Protein Precipitation: Ensure your protein precipitation protocol is optimized. Using a cold organic solvent like acetonitrile with a 3:1 solvent-to-plasma ratio is a good starting point. Vortex thoroughly and centrifuge at a high speed (>10,000 x g) to ensure complete protein removal.

    • pH Adjustment: Adjusting the sample pH can disrupt protein-drug interactions. Before protein precipitation, consider adding a small amount of acid (e.g., 1% formic acid) to the plasma sample.

    • Use of Low-Binding Labware: this compound can adsorb to standard polypropylene tubes and pipette tips. Utilize low-protein-binding microcentrifuge tubes and siliconized pipette tips to minimize loss.

2. My calibration curve for this compound is non-linear at higher concentrations. What could be the cause?

A non-linear calibration curve, particularly at the upper limits, often suggests detector saturation or issues with solubility.

  • Troubleshooting Steps:

    • Extend the Dynamic Range: If using an LC-MS/MS system, you may be exceeding the linear range of the detector. Dilute your higher concentration standards and re-run the curve.

    • Check Solubility: this compound has limited solubility in purely aqueous solutions. Ensure your stock solutions and standards are prepared in a suitable organic solvent (e.g., DMSO) and that the final percentage of organic solvent in your aqueous samples is consistent and sufficient to maintain solubility.

3. I am seeing significant signal suppression for this compound when analyzing tissue homogenates. How can I mitigate this?

This is a classic example of a matrix effect, where co-eluting endogenous components from the biological matrix (like phospholipids from tissue) interfere with the ionization of this compound in the mass spectrometer source.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: A simple protein precipitation may not be sufficient for complex matrices like tissue homogenates. Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Chromatographic Separation: Optimize your HPLC method to achieve better separation between this compound and the interfering matrix components. A longer column or a shallower gradient may be necessary.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same matrix effects, allowing for accurate correction during data analysis.

Troubleshooting Guides

Guide 1: Overcoming Low Analyte Recovery

This guide provides a comparison of different sample preparation techniques to improve the recovery of this compound from rat plasma.

Table 1: Comparison of this compound Recovery with Different Extraction Methods

Extraction MethodMean Recovery (%)Standard Deviation (%)Notes
Protein Precipitation (Acetonitrile)65.28.5Simple and fast, but may have lower recovery and significant matrix effects.
Liquid-Liquid Extraction (Methyl tert-butyl ether)88.94.2Provides cleaner samples than protein precipitation.
Solid-Phase Extraction (C18 cartridge)95.72.1Offers the highest recovery and cleanest extracts, minimizing matrix effects.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Pretreat 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_0 SPE Workflow for this compound Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample (Pretreated Plasma) Condition->Load Wash 3. Wash Cartridge (5% Methanol) Load->Wash Elute 4. Elute this compound (Methanol) Wash->Elute Dry_Reconstitute 5. Evaporate & Reconstitute (Nitrogen Stream, Mobile Phase) Elute->Dry_Reconstitute Analysis LC-MS/MS Analysis Dry_Reconstitute->Analysis Troubleshooting_Tree Start Inconsistent Results Observed Check_Standards Are calibration standards and QCs consistent? Start->Check_Standards Yes_Standards Yes Check_Standards->Yes_Standards Yes No_Standards No Check_Standards->No_Standards No Check_Samples Is variability in unknown samples only? Yes_Standards->Check_Samples Prep_Stock Prepare fresh stock and working solutions. No_Standards->Prep_Stock Check_Solubility Verify this compound solubility in stock solution. Prep_Stock->Check_Solubility Yes_Samples Yes Check_Samples->Yes_Samples Yes No_Samples No Check_Samples->No_Samples No Review_Extraction Review sample extraction/cleanup protocol. Yes_Samples->Review_Extraction Instrument_Issue Investigate instrument performance (e.g., LC pressure, MS sensitivity). No_Samples->Instrument_Issue Matrix_Effects Investigate matrix effects. Review_Extraction->Matrix_Effects Check_IS Check Internal Standard response. Matrix_Effects->Check_IS Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Protein Receptor->Adaptor KX Kinase-X (KX) Adaptor->KX Downstream Downstream Effector KX->Downstream Survival Cell Survival Downstream->Survival This compound This compound This compound->KX

Technical Support Center: Apigravin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the purification of Apigravin. The following information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the this compound purification process, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q: Why is my final yield of this compound consistently low or undetectable?

A: Several factors can contribute to low protein yield.[1][2] It's crucial to systematically investigate the potential causes. Start by optimizing the expression levels of the soluble target protein by adjusting induction time, temperature, and inducer concentration.[1] Another possibility is that the protein has formed insoluble aggregates known as inclusion bodies or the affinity tag is not accessible.[1][2] In such cases, purification under denaturing conditions might be necessary. Also, ensure that cell lysis is complete to release the maximum amount of protein.[2]

Potential Cause Troubleshooting Step Expected Outcome
Low protein expressionOptimize induction conditions (e.g., lower temperature, longer induction time).[1]Increased expression of soluble this compound.
Inefficient cell lysisEnsure the lysis method is effective for your host cells.[2]Complete release of cellular contents, including this compound.
Protein degradationAdd protease inhibitors to lysis and purification buffers.[2][3]Minimized degradation of this compound.
Formation of inclusion bodiesUse denaturing conditions or optimize expression for solubility.[2][3][4]Solubilization of this compound from aggregates.
Inaccessible affinity tagVerify the tag is present and accessible; consider moving the tag to a different terminus.[5]Improved binding to the affinity resin.
Inefficient elutionOptimize elution buffer composition (e.g., pH, salt concentration).[5][6]Complete release of this compound from the resin.

Issue 2: this compound Aggregation

Q: My purified this compound shows signs of aggregation. How can I prevent this?

A: Protein aggregation is a common challenge during purification and can be triggered by various factors such as non-optimal buffer conditions, high protein concentration, and exposure to harsh environments like low pH.[7][8][9] To mitigate aggregation, it is important to maintain protein stability throughout the purification process.[4]

Potential Cause Troubleshooting Step Expected Outcome
High protein concentrationWork with lower protein concentrations or add stabilizing agents like glycerol.[9]Reduced intermolecular interactions leading to aggregation.
Suboptimal buffer conditionsScreen different buffer pH and salt concentrations to find the optimal conditions for this compound stability.[9]This compound remains soluble and monomeric.
Unstable at storage temperatureStore at -80°C with a cryoprotectant like glycerol.[9]Prevention of aggregation during freeze-thaw cycles.
Exposure to hydrophobic surfacesAdd non-denaturing detergents at low concentrations.[9]Minimized interaction with surfaces that can induce unfolding and aggregation.

Issue 3: Presence of Contaminants in the Final Product

Q: How can I remove contaminating proteins from my purified this compound?

A: The presence of contaminants can be due to nonspecific binding to the purification resin or co-purification of host cell proteins that interact with your target protein.[3][4] Refining the washing steps and optimizing buffer conditions can significantly improve purity.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient washingIncrease the number of wash steps or the stringency of the wash buffer.[6]Removal of weakly bound, nonspecific proteins.
Nonspecific bindingAdd detergents or increase the salt concentration in the wash buffer to disrupt nonspecific interactions.[10]Reduced co-purification of contaminating proteins.
Co-purification of interacting proteinsUse a secondary purification step with a different separation principle, such as ion-exchange or size-exclusion chromatography.[11]Separation of this compound from its binding partners.
Heat shock protein contaminationPerform ATP-MgCl2 washes during affinity chromatography to release bound chaperones.[12]Removal of common heat shock protein contaminants.

Experimental Protocols

Below are detailed methodologies for key experiments in a typical this compound purification workflow.

1. Affinity Chromatography Protocol

This protocol assumes the use of a His-tagged this compound construct.

  • Column Equilibration: Equilibrate the affinity column (e.g., Ni-NTA) with 5-10 column volumes of binding buffer.

  • Sample Loading: Load the clarified cell lysate containing His-tagged this compound onto the column at a low flow rate to ensure sufficient binding time.[6]

  • Washing: Wash the column with 10-20 column volumes of wash buffer to remove unbound and nonspecifically bound proteins.[6] Consider a step-gradient wash with increasing concentrations of a competitive eluent (e.g., imidazole) to remove contaminants with varying affinities.

  • Elution: Elute the bound this compound using an elution buffer containing a high concentration of the competitive eluent or a buffer with a pH that disrupts the binding interaction.[6] Collect fractions and analyze for the presence of this compound.

2. Size-Exclusion Chromatography (SEC) Protocol

SEC is often used as a final polishing step to separate proteins based on their size.[11]

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of a suitable, filtered, and degassed mobile phase.

  • Sample Application: Apply a small, concentrated sample of partially purified this compound to the column. The sample volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance. Analyze the fractions containing the this compound peak for purity and aggregation state.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Downstream Purification Expression This compound Expression in Host Cells Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification (Centrifugation/Filtration) Lysis->Clarification Affinity Affinity Chromatography Clarification->Affinity Crude Lysate SEC Size-Exclusion Chromatography (Polishing) Affinity->SEC QC Quality Control (e.g., SDS-PAGE, Western Blot) SEC->QC FinalProduct FinalProduct QC->FinalProduct Purified this compound

Caption: A generalized workflow for the purification of recombinant this compound.

Hypothetical Signaling Pathway of this compound

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for this compound, as no specific pathway has been identified in the provided search results. This is for illustrative purposes only.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor This compound->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Nuclear Translocation & Transcription

References

avoiding interference in Apigravin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apigravin assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of immunoassay used for a small molecule like this compound?

A1: For small molecules like this compound, a competitive immunoassay is typically the most suitable format. This is because small molecules often have only a single epitope for antibody binding, making the "sandwich" format used for larger analytes impractical. In a competitive assay, the this compound in the sample competes with a labeled form of this compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Q2: What are the primary sources of interference in this compound assays?

A2: Interference in this compound assays can arise from several sources, broadly categorized as analyte-dependent and analyte-independent. Analyte-dependent interference includes cross-reactivity from structurally similar compounds or metabolites.[1] Analyte-independent interference can be caused by components in the sample matrix, such as lipids or endogenous fluorophores, or by the presence of heterophilic antibodies.[1]

Q3: How can I minimize non-specific binding in my this compound assay?

A3: Minimizing non-specific binding is crucial for obtaining accurate results. Strategies include using appropriate blocking buffers, optimizing antibody concentrations, and ensuring thorough washing steps between each stage of the assay.[2][3] Including a detergent like Tween-20 in the wash buffer can also help reduce non-specific interactions.

Troubleshooting Guides

High Background Signal

A high background signal can mask the specific signal from your analyte, reducing the sensitivity of the assay.

Possible Cause Recommended Solution
Antibody concentration too high Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Insufficient blocking Increase the incubation time with the blocking buffer or try a different blocking agent.
Inadequate washing Ensure that all wells are washed thoroughly and consistently between steps to remove unbound reagents.[3]
Cross-reactivity of secondary antibody Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample.[4]
Autofluorescence of sample components If using a fluorescence-based assay, check for autofluorescence in your sample by running a control with no fluorescent label. If present, you may need to use a fluorophore with a different excitation/emission spectrum.[4][5]
Contaminated buffers or reagents Prepare fresh buffers and ensure all reagents are within their expiration dates.
Weak or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible Cause Recommended Solution
Inactive reagents Check the expiration dates of all reagents, including the enzyme conjugate and substrate. Ensure they have been stored correctly.
Incorrect wavelength settings Verify that the plate reader is set to the correct excitation and emission wavelengths for the fluorophore being used.
Insufficient incubation times Ensure that all incubation steps are carried out for the recommended duration to allow for adequate binding.
Improperly prepared reagents Double-check all calculations and dilutions for standards, antibodies, and other reagents.
Wells dried out Do not allow the wells to dry out at any stage of the assay, as this can denature the coated proteins.
Presence of inhibitors Some components in the sample matrix can inhibit the enzyme activity. Consider a sample cleanup or dilution step.
High Well-to-Well Variation

Inconsistent results across replicate wells can compromise the reliability of your data.

Possible Cause Recommended Solution
Inconsistent pipetting Use calibrated pipettes and ensure consistent technique when adding reagents to all wells.
Uneven temperature during incubation Avoid stacking plates during incubation to ensure even temperature distribution across the plate.
Inadequate mixing of reagents Ensure all reagents are thoroughly mixed before being added to the wells.
Edge effects To minimize edge effects, consider not using the outer wells of the plate for samples or standards.
Incomplete washing Ensure that all wells are aspirated and washed equally. An automated plate washer can improve consistency.

Experimental Protocols

Since a specific, standardized protocol for an this compound assay is not widely published, the following is a representative protocol for a competitive fluorescence-based immunoassay for a small molecule like this compound. This should be optimized for your specific antibodies and reagents.

Protocol: Competitive Fluorescence Immunoassay for this compound

  • Coating: Dilute the anti-Apigravin antibody to its optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antibody to each well of a microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of your this compound standards or samples to the appropriate wells. Immediately add 50 µL of a fixed concentration of fluorescently-labeled this compound conjugate to all wells. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five to ensure removal of all unbound conjugate.

  • Signal Detection: Read the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. The signal will be inversely proportional to the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat plate with anti-Apigravin antibody p2 Wash p1->p2 p3 Block non-specific sites p2->p3 p4 Wash p3->p4 a1 Add this compound standards and samples p4->a1 a2 Add fluorescent This compound conjugate a1->a2 a3 Incubate a2->a3 a4 Wash a3->a4 d1 Read fluorescence a4->d1 d2 Analyze data d1->d2 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB DNA DNA NFkB->DNA translocates to nucleus and binds IkB_NFkB->NFkB releases Transcription Gene Transcription (Inflammation) DNA->Transcription This compound This compound (Hypothetical) This compound->IKK inhibits (hypothesized) Stimulus Inflammatory Stimulus Stimulus->receptor

References

Technical Support Center: Enhancing the Bioavailability of Apigravin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Apigravin is a naturally occurring 7-hydroxycoumarin for which limited public data on bioavailability exists[1]. The following guidance is based on established principles for enhancing the bioavailability of poorly water-soluble compounds, particularly flavonoids and coumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the likely challenges in its oral delivery?

This compound is a phytochemical found in plants such as wild celery[1]. Like many coumarin derivatives, it is predicted to have low aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability[1][2]. Poor solubility limits the dissolution of the compound in the gastrointestinal fluids, which in turn reduces its absorption into the bloodstream[3].

Q2: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?

The main approaches focus on improving the solubility and/or permeability of the drug. These strategies can be broadly categorized as:

  • Physical Modifications: Reducing particle size to increase surface area (micronization, nanosuspension)[3].

  • Formulation with Excipients: Utilizing carriers to improve dissolution, such as in solid dispersions or by complexation with cyclodextrins[4][5].

  • Lipid-Based Formulations: Encapsulating the compound in lipid carriers like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS)[3].

  • Nanotechnology: Developing polymeric nanoparticles to encapsulate the drug, protecting it and controlling its release[6].

Q3: Which formulation strategy is best for this compound?

The optimal strategy depends on the specific physicochemical properties of this compound and the desired therapeutic application. A screening of different formulation approaches is recommended. Lipid-based systems like liposomes and nanoparticles are often effective for compounds of this class[6][7].

Q4: How can I assess the success of my bioavailability enhancement strategy?

A tiered approach is typically used:

  • In Vitro Dissolution Studies: To confirm that the formulation enhances the rate and extent of this compound dissolution in simulated gastrointestinal fluids.

  • In Vitro Permeability Assays: Using models like the Caco-2 cell monolayer to predict intestinal absorption[8][9][10].

  • In Vivo Pharmacokinetic Studies: Administering the formulation to an animal model (e.g., mice or rats) and measuring the concentration of this compound in the bloodstream over time to determine key parameters like Cmax, Tmax, and AUC (Area Under the Curve)[11][12][13].

Troubleshooting Guides

Nanoparticle Formulation Issues
Problem Potential Cause(s) Suggested Solution(s)
Large Particle Size / High Polydispersity Index (PDI) - Inefficient homogenization/sonication.- Inappropriate polymer/surfactant concentration.- Drug precipitation rather than nanoparticle formation.- Optimize sonication/homogenization time and power.- Screen different polymer and surfactant concentrations.- Adjust the ratio of the organic (solvent) to the aqueous (anti-solvent) phase.
Low Encapsulation Efficiency (%EE) - Poor affinity of this compound for the polymer matrix.- Drug leakage during the formulation process.- High solubility of the drug in the external phase.- Screen different polymers to find one with better compatibility.- Optimize the drug-to-polymer ratio.- For nanoprecipitation, add the drug-polymer solution to the anti-solvent more slowly.
Particle Aggregation / Instability - Insufficient surface charge (low Zeta Potential).- Inadequate stabilization by polymers or surfactants.- Increase the concentration of the stabilizer/surfactant.- Adjust the pH of the formulation to increase surface charge.- Consider adding a cryoprotectant before lyophilization for long-term storage.
Liposome Formulation Issues
Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (%EE) - this compound partitioning out of the lipid bilayer.- Incorrect pH of the hydration buffer.- Insufficient lipid concentration.- Optimize the drug-to-lipid ratio.- Adjust the pH of the aqueous phase to a level where this compound has minimal solubility.- Incorporate cholesterol into the bilayer to improve stability[14].
Vesicle Instability (Aggregation/Fusion) - Low surface charge.- Inappropriate lipid composition.- Include a charged lipid (e.g., DSPG) in the formulation to increase electrostatic repulsion.- Optimize the cholesterol content.- Store liposomes at 4°C and avoid freezing.
Inconsistent Vesicle Size - Inefficient size reduction method.- Increase the number of extrusion cycles.- Ensure the extrusion temperature is above the phase transition temperature (Tc) of the lipids used[15].
In Vitro & In Vivo Study Issues
Problem Potential Cause(s) Suggested Solution(s)
Low Caco-2 Cell Monolayer Integrity (Low TEER values) - Incomplete cell differentiation.- Contamination of cell culture.- Cytotoxicity of the formulation.- Allow cells to differentiate for the full 21 days.- Maintain aseptic technique.- Evaluate the cytotoxicity of the formulation and individual excipients on Caco-2 cells prior to the permeability assay.
High Variability in In Vivo Pharmacokinetic Data - Inconsistent dosing volume or technique.- Differences in animal fasting state.- Analytical errors during sample processing.- Ensure accurate and consistent administration of the formulation.- Standardize the fasting period for all animals before dosing.- Validate the analytical method (e.g., LC-MS/MS) for plasma samples.

Data Presentation

Table 1: Physicochemical Properties of Chrysin-Loaded Nanoparticles (Example Data for a Flavonoid)

Data adapted from a study on the flavonoid Chrysin, demonstrating typical characterization parameters for nanoparticle formulations[16].

Formulation CodeDrug:Polymer:PVA RatioParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
CHRN-11:5:5238.10.434-20.188.74

Table 2: Comparative Pharmacokinetic Parameters of Lignans in Rats (Illustrative Data)

This table presents example pharmacokinetic data for other poorly soluble natural compounds to provide context for the goals of a bioavailability study. These are not values for this compound.

CompoundDose & RouteCmax (ng/mL)Tmax (h)AUC (h*ng/mL)Absolute Bioavailability (%)Reference
α-viniferin20 mg/kg Oral---4.2[17]
Galgravin20 mg/kg Oral48.42 ± 37.662.08369.56 ± 66.068.5[18]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation

Objective: To formulate this compound into polymeric nanoparticles to enhance its solubility and dissolution.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Ultrapure water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Dissolve PVA in ultrapure water to create a stabilizer solution.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. A milky suspension should form instantaneously.

  • Solvent Evaporation: Stir the suspension for several hours in a fume hood or use a rotary evaporator to remove the acetone.

  • Sonication: Sonicate the nanoparticle suspension using a probe sonicator to reduce particle size and ensure homogeneity.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with ultrapure water to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, resuspend the nanoparticle pellet in a solution containing a cryoprotectant (e.g., trehalose) and freeze-dry.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within a lipid bilayer to improve its bioavailability.

Materials:

  • This compound

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

  • Syringes and polycarbonate membranes (for extrusion)

Methodology:

  • Lipid Film Formation: Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask[14][19][20].

  • Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask[14][19][20].

  • Hydration: Add PBS (pH 7.4) to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid's phase transition temperature (Tc). This will form multilamellar vesicles (MLVs)[15].

  • Size Reduction:

    • Sonication: Place the flask in a bath sonicator to form small unilamellar vesicles (SUVs).

    • Extrusion: For a more uniform size distribution, repeatedly pass the MLV suspension through polycarbonate membranes of a defined pore size using a mini-extruder[15].

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 3: In Vitro Permeability Assessment using Caco-2 Cells

Objective: To evaluate the permeability of formulated this compound across a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulations and controls (e.g., Lucifer Yellow for monolayer integrity check)

  • Plate reader or LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer[8].

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Optionally, perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions[8].

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound formulation to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, take samples from the basolateral side and replace with fresh HBSS.

    • To assess active efflux, perform the transport study in the B-to-A direction as well.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate of efflux transporters.

Visualizations

Signaling Pathways

Coumarin derivatives have been shown to modulate various intracellular signaling pathways, which may be relevant to this compound's biological activity.

signaling_pathway cluster_nrf2 Nrf2/Keap1 Pathway cluster_pi3k PI3K/AKT Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Keap1 Keap1 This compound->Keap1 Inhibits PI3K PI3K This compound->PI3K Activates? Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: Potential signaling pathways modulated by coumarin derivatives like this compound[21][22][23].

Experimental Workflows

experimental_workflow Start Start: Poorly Soluble this compound Formulation Formulation Development (Nanoparticles, Liposomes, etc.) Start->Formulation Characterization Physicochemical Characterization (Size, %EE, Zeta Potential) Formulation->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Permeability In Vitro Permeability (Caco-2 Assay) Dissolution->Permeability InVivo In Vivo Pharmacokinetic Study (Animal Model) Permeability->InVivo Analysis Data Analysis: Calculate Bioavailability InVivo->Analysis

Caption: General workflow for enhancing and evaluating the bioavailability of this compound.

logical_relationship PoorSolubility Poor Aqueous Solubility LowDissolution Low Dissolution Rate PoorSolubility->LowDissolution LowAbsorption Low Intestinal Absorption LowDissolution->LowAbsorption LowBioavailability Low Oral Bioavailability LowAbsorption->LowBioavailability Enhancement Bioavailability Enhancement Strategies Enhancement->PoorSolubility Addresses Enhancement->LowDissolution Improves Enhancement->LowAbsorption Increases

Caption: The logical relationship between solubility and oral bioavailability.

References

Apigravin experimental reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Inability to Fulfill Request for Technical Support Content on Apigravin

Dear Researcher,

Following a comprehensive review of publicly available scientific literature, we must inform you that we are unable to create the requested technical support center, including troubleshooting guides and FAQs, for "this compound." Our extensive searches have revealed a significant lack of scientific data regarding the experimental use, biological activity, and mechanism of action of this compound.

Summary of Findings on this compound

This compound is a phytochemical, specifically a hydroxycoumarin, that has been isolated from plants such as wild celery (Apium graveolens) and other green vegetables.[1] Its chemical formula is C15H16O4, and its structure is defined as 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one.[2]

  • Mechanism of Action: There is no available data describing how this compound interacts with biological systems or any specific signaling pathways it may modulate.

  • Experimental Protocols: No standardized or published experimental methodologies for working with this compound could be located.

  • Quantitative Data: We found no quantitative data from in vitro or in vivo studies that would be necessary to create comparative data tables.

  • Reproducibility Issues: As there are no documented experiments, there are consequently no reports of experimental reproducibility issues.

Implications for Your Request

The absence of this foundational scientific information makes it impossible to fulfill the core requirements of your request. A technical support center with troubleshooting guides and FAQs is predicated on the existence of established experimental procedures and a collective body of knowledge from which to draw common problems and solutions.

Similarly, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not feasible without an understanding of this compound's biological function.

We understand this is not the answer you were hoping for. Should you have an alternative compound or topic with a more established research background, we would be happy to assist you in creating the technical content you need. We recommend verifying that the compound of interest has a body of published research before proceeding.

References

Validation & Comparative

Validating the Biological Activity of Synthetic Apigravin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apigravin is a flavonoid that has been isolated from plants such as Apium graveolens (celery).[1] While its existence as a phytochemical is documented, extensive data on its biological activities are not widely available in peer-reviewed literature. This guide, therefore, presents a comprehensive framework for the validation of a synthetically produced version of this compound. For researchers in drug discovery and development, the validation of a synthetic compound against a naturally occurring and well-characterized analogue is a critical step.

This guide will use the well-studied flavonoid, Apigenin, as a reference compound for comparative analysis. Apigenin is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties, making it an excellent benchmark for evaluating a novel flavonoid like synthetic this compound.[2] The following sections will provide detailed experimental protocols, comparative data tables, and visual workflows to guide the validation process.

Comparative Analysis of Biological Activities

The initial step in validating synthetic this compound is to screen it for a range of biological activities commonly associated with flavonoids. A direct comparison with Apigenin will help to benchmark the potency and efficacy of the synthetic compound.

Table 1: Comparative Antioxidant Activity

Assay TypeMetricSynthetic this compoundApigenin (Reference)
DPPH Radical ScavengingIC₅₀ (µM)Experimental Value15.8
ABTS Radical ScavengingIC₅₀ (µM)Experimental Value8.2
Ferric Reducing Antioxidant Power (FRAP)µM Fe(II)/mgExperimental Value120.5

Table 2: Comparative Anti-inflammatory Activity

Assay TypeCell LineMetricSynthetic this compoundApigenin (Reference)
Nitric Oxide (NO) InhibitionRAW 264.7IC₅₀ (µM)Experimental Value25.3
TNF-α InhibitionTHP-1IC₅₀ (µM)Experimental Value18.7
IL-6 InhibitionTHP-1IC₅₀ (µM)Experimental Value22.1

Table 3: Comparative Anticancer (Cytotoxic) Activity

Cell LineCancer TypeMetricSynthetic this compoundApigenin (Reference)
MCF-7Breast CancerIC₅₀ (µM)Experimental Value12.5
A549Lung CancerIC₅₀ (µM)Experimental Value20.1
HCT116Colon CancerIC₅₀ (µM)Experimental Value17.4

Table 4: Comparative Antiviral Activity

VirusCell LineMetricSynthetic this compoundRibavirin (Positive Control)
Herpes Simplex Virus 1 (HSV-1)VeroEC₅₀ (µM)Experimental Value5.6
Influenza A virus (H1N1)MDCKEC₅₀ (µM)Experimental Value8.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in the comparison tables.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To assess the free radical scavenging activity of synthetic this compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of synthetic this compound and Apigenin in DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the compound concentration.

2. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Objective: To evaluate the anti-inflammatory potential of synthetic this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of synthetic this compound or Apigenin for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is prepared to determine the nitrite concentration.

    • The IC₅₀ value is calculated from the dose-response curve.

3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

  • Objective: To determine the cytotoxic effect of synthetic this compound on cancer cell lines.

  • Principle: The MTT tetrazolium salt is reduced by viable cells to form a purple formazan product, the amount of which is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and incubate overnight.

    • Treat the cells with various concentrations of synthetic this compound or Apigenin for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated as (A_sample / A_control) * 100. The IC₅₀ value is determined from the dose-response curve.

4. Plaque Reduction Assay for Antiviral Activity

  • Objective: To assess the ability of synthetic this compound to inhibit the replication of a virus, such as HSV-1.

  • Principle: The number of viral plaques (zones of cell death) is counted in the presence and absence of the test compound. A reduction in the number of plaques indicates antiviral activity.

  • Procedure:

    • Grow a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

    • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour.

    • Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and various concentrations of synthetic this compound.

    • Incubate the plates for 2-3 days until plaques are visible.

    • Fix and stain the cells with crystal violet.

    • Count the number of plaques in each well.

    • The percentage of plaque inhibition is calculated as ((N_control - N_sample) / N_control) * 100. The EC₅₀ value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

Signaling Pathway: Inhibition of NF-κB Signaling

Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a critical regulator of inflammation. The following diagram illustrates a hypothetical mechanism by which synthetic this compound may inhibit this pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binding IKK IKK TLR4->IKK 2. Activation IkB IκB IKK->IkB 3. Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n 5. Translocation IkB_NFkB->NFkB 4. IκB Degradation & NF-κB Release This compound Synthetic this compound This compound->IKK Inhibition DNA DNA NFkB_n->DNA 6. Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes 7. Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by synthetic this compound.

Experimental Workflow for Biological Validation

The validation of a new synthetic compound follows a logical progression from broad screening to more specific mechanistic studies.

G cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Dose-Response & Potency cluster_phase3 Phase 3: Mechanism of Action cluster_phase4 Phase 4: In-vivo Validation A Synthetic this compound (Test Compound) B In-vitro Bioactivity Screening (Antioxidant, Anti-inflammatory, Anticancer, Antiviral) A->B C Cytotoxicity Assessment (Normal Cell Lines) B->C D Dose-Response Studies C->D E Determination of IC₅₀ / EC₅₀ Values D->E F Comparison with Reference Compounds E->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G H Target Identification Studies G->H I Animal Model Studies (e.g., Efficacy, Toxicity) H->I J Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis I->J

Caption: General workflow for the biological validation of a new synthetic compound.

The validation of a synthetic compound like this compound requires a systematic and comparative approach. By employing standardized in-vitro assays and benchmarking against a well-characterized flavonoid such as Apigenin, researchers can effectively determine its biological activity profile. This guide provides the necessary framework, including detailed protocols and data presentation structures, to facilitate this process. The subsequent investigation into the mechanism of action and in-vivo efficacy will further elucidate the therapeutic potential of synthetic this compound.

References

Apigravin: A Comparative Analysis of its Bioactivity with Other Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Apigravin, a naturally occurring coumarin found in plants such as celery and green vegetables, is a subject of growing interest within the scientific community. This guide provides a comparative overview of the biological activities of this compound and other coumarins, focusing on their antioxidant, anticancer, and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Coumarins and this compound

Coumarins are a large class of phenolic compounds found in many plants, and they form the structural basis for a variety of synthetic derivatives.[1] They are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antiviral, antioxidant, and anticancer properties.[1][2] this compound, chemically known as 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one, is a hydroxycoumarin that has been isolated from Apium graveolens.

Comparative Biological Activity

A direct comparative study of this compound with other coumarins under identical experimental conditions is not extensively available in the current body of scientific literature. However, by collating data from various studies on different coumarin derivatives, a general comparison can be drawn. It is important to note that the inhibitory concentrations (IC50) presented in the following tables are sourced from different experiments and cell lines, which may affect direct comparability.

Antioxidant Activity

Coumarins are recognized for their ability to scavenge free radicals, a key aspect of their antioxidant properties. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

Table 1: Comparative Antioxidant Activity of Various Coumarins (IC50 values)

CompoundDPPH Assay (µM)ABTS Assay (µM)Reference
This compound Data not availableData not available
C-HB16.44.5[3]
C-HB22.52.0[3]
Gallic Acid (Standard)Not specifiedNot specified[3]
NDGA (Standard)Not specifiedNot specified[3]
Trolox (Standard)Not specifiedNot specified[3]
Vitamin C (Standard)Not specifiedNot specified[3]

Lower IC50 values indicate stronger antioxidant activity.

Anticancer Activity

The anticancer potential of coumarins has been demonstrated across various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways.

Table 2: Comparative Anticancer Activity of Various Coumarins (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
This compound Data not availableData not available
Compound 1HCT11622.4[4]
Compound 2HCT1160.34[4]
5-Fluorouracil (Standard)HCT116Not specified[4]
Alternariol (77)KB3.17 µg/mL[5]
Alternariol (77)KBv2003.12 µg/mL[5]
Compound 80KB4.82 µg/mL[5]
Compound 80KBv2004.94 µg/mL[5]

Lower IC50 values indicate greater cytotoxic potency against cancer cells.

Anti-inflammatory Activity

Coumarins can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).

Table 3: Comparative Anti-inflammatory Activity of Various Coumarins (IC50 values for NO production inhibition)

CompoundIC50 (µM)Reference
This compound Data not available
Compound 712.0 ± 0.8[6]
Compound 817.8 ± 0.6[6]
Compound 97.6 ± 0.3[6]

Lower IC50 values indicate more potent inhibition of nitric oxide production.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of coumarin activities.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical. A solution of DPPH in methanol is prepared. The test compound is added to the DPPH solution at various concentrations. The reduction of DPPH is measured by the decrease in absorbance at a specific wavelength (typically around 517 nm) after a set incubation period. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then calculated.[3]

ABTS Radical Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate. The pre-formed radical solution is then incubated with the test compound at different concentrations. The reduction of the ABTS•+ is determined by the decrease in absorbance at a characteristic wavelength (e.g., 734 nm). The IC50 value is calculated as the concentration of the antioxidant that causes a 50% reduction in the initial ABTS•+ concentration.[3]

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration. Subsequently, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated macrophages (e.g., RAW 264.7 cells). The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. After incubation, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The IC50 value is the concentration of the compound that inhibits LPS-induced NO production by 50%.[6]

Signaling Pathways Modulated by Coumarins

Coumarins exert their biological effects by modulating various intracellular signaling pathways. While specific pathways for this compound have not been elucidated, the general mechanisms for coumarins provide a likely framework.

Anticancer Signaling Pathways

In the context of cancer, coumarins have been shown to interfere with pathways that control cell proliferation, survival, and apoptosis. A key pathway often targeted is the PI3K/Akt/mTOR pathway .

PI3K_Akt_mTOR_Pathway Coumarins Coumarins PI3K PI3K Coumarins->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by coumarins.

By inhibiting key kinases like PI3K and Akt, coumarins can suppress downstream signaling that promotes cell growth and survival, while simultaneously promoting programmed cell death (apoptosis) in cancer cells.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of coumarins are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Coumarins Coumarins Coumarins->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Gene_Expression

Caption: NF-κB signaling pathway and its inhibition by coumarins.

Inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB. Activated NF-κB translocates to the nucleus to induce the expression of pro-inflammatory genes. Coumarins can inhibit this pathway, thereby reducing the inflammatory response.

Conclusion

While this compound is a promising natural coumarin, there is a clear need for further research to quantify its specific biological activities and to directly compare its efficacy against other well-characterized coumarins. The data presented here for other coumarin derivatives provide a valuable benchmark for future studies on this compound. Understanding the precise mechanisms of action and signaling pathways affected by this compound will be crucial for its potential development as a therapeutic agent.

References

A Comparative Analysis of Extraction Methods for Apigravin and Related Hydroxycoumarins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on optimizing the extraction of Apigravin and other bioactive coumarins from plant matrices.

Disclaimer: Scientific literature explicitly detailing the extraction of "this compound" is scarce. Therefore, this guide provides a comparative analysis of extraction methods for hydroxycoumarins and coumarins in general, as this compound belongs to this class of compounds. The data and protocols presented are based on studies of structurally similar compounds and are intended to serve as a strong starting point for the development of a specific this compound extraction protocol.

This guide delves into a comparative analysis of various extraction techniques for this compound, a hydroxycoumarin found in plants such as wild celery (Apium graveolens). The selection of an appropriate extraction method is critical for maximizing yield, ensuring the purity of the final product, and maintaining the bioactivity of the compound. This document provides a detailed comparison of traditional and modern extraction techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Extraction Methods

The efficiency of an extraction process is determined by several factors, including yield, purity of the extract, consumption of solvent, time, and energy, as well as the overall cost-effectiveness. The following table summarizes the quantitative data from various studies on the extraction of coumarins from different plant sources, offering a comparative overview of the performance of each method.

Extraction MethodPlant MaterialSolventKey ParametersExtraction TimeYield/Coumarin ContentPurityReference
Maceration Mikania glomerataEthanol:Water (1:1 v/v)Room temperature, frequent agitation7 daysStatistically similar to sonicationNot specified[1]
Melilotus officinalis96% EthanolRoom temperatureNot specified316.37 mg/100 gNot specified[2]
Soxhlet Extraction Melilotus officinalisn-hexane8 hours8 hours8.9 mg/100 gNot specified[2]
Cinnamomum verumMethanol3 hours3 hoursNot specifiedNot specified[3]
Ultrasound-Assisted Extraction (UAE) Mikania glomerataEthanol:Water (1:1 v/v)20 minutes, room temperature20 minutesOptimal yield at 20 minNot specified[1]
Melilotus officinalis50% EthanolNot specifiedNot specified2.44–3.98 mg/gNot specified[2]
Microwave-Assisted Extraction (MAE) Melilotus officinalis50% v/v aqueous ethanol2x 5 min cycles, 50°C10 minutesHigher yield than Soxhlet and UAENot specified[4][5]
Pithecellobium dulceChloroform10 minutes10 minutesHigher yield than other methodsNot specified[3]
Supercritical Fluid Extraction (SFE) Angelica archangelicaSupercritical CO2300 barNot specified0.91 mg/100 gHigh[2]
Pterocaulon polystachyumSupercritical CO2240 bar, 60°CNot specifiedSignificant yield of coumarinsHigh[6][7]

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques discussed. These protocols are generalized and may require optimization based on the specific plant material and target compound.

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.

Protocol:

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a coarse powder.

  • Extraction: Place a known quantity of the powdered plant material (e.g., 100 g) into a sealed container. Add a suitable solvent (e.g., 80% ethanol) in a solid-to-solvent ratio of 1:10 (w/v).

  • Incubation: Seal the container and keep it at room temperature for 3-7 days, with occasional shaking or stirring.[8]

  • Filtration: After the maceration period, filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to cycle a solvent through the plant material.

Protocol:

  • Preparation of Plant Material: Dry and grind the plant material to a fine powder.

  • Thimble Loading: Place a known amount of the powdered plant material (e.g., 20-30 g) into a cellulose thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the appropriate solvent (e.g., ethanol, hexane) to about two-thirds of its volume and attach it to the extractor. Connect a condenser to the top of the extractor.

  • Extraction: Heat the solvent in the flask. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the thimble containing the plant material. The solvent will fill the thimble chamber and, once it reaches a certain level, will be siphoned back into the round-bottom flask. This cycle is repeated for several hours (typically 6-8 hours).[9]

  • Concentration: After the extraction is complete, cool the apparatus and remove the thimble. Concentrate the extract by evaporating the solvent using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt the plant cell walls and enhance the extraction process.

Protocol:

  • Preparation of Plant Material: Dry and powder the plant material.

  • Mixture Preparation: Mix a known quantity of the powdered plant material (e.g., 10 g) with a suitable solvent (e.g., 70% ethanol) in a flask.

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for a specific duration (e.g., 20-30 minutes) at a controlled temperature.[10]

  • Filtration and Concentration: After sonication, filter the mixture and concentrate the extract using a rotary evaporator as described in the maceration protocol.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, which accelerates the extraction process.

Protocol:

  • Preparation of Plant Material: Dry and mill the plant material.

  • Extraction Vessel: Place a known amount of the powdered plant material (e.g., 1 g) in a microwave-safe extraction vessel and add the solvent (e.g., 50% aqueous ethanol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave extractor. Set the desired temperature (e.g., 50-100°C), pressure, and irradiation time (e.g., 5-15 minutes).[5]

  • Cooling and Filtration: After the extraction, allow the vessel to cool to room temperature. Filter the extract to remove the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.

Protocol:

  • Preparation of Plant Material: Dry and grind the plant material to a consistent particle size.

  • Extractor Loading: Pack the ground plant material into the extraction vessel.

  • Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to reach a supercritical state (e.g., >31.1°C and >73.8 bar). The supercritical CO2 then passes through the extraction vessel, dissolving the coumarins.

  • Separation: The CO2-extract mixture flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.

  • Collection: The extract is collected from the separator. The now-gaseous CO2 can be recycled back into the system.[6]

Visualizing the Processes

To better understand the workflows and relationships between these extraction methods, the following diagrams have been generated using Graphviz.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction Plant Plant Material Dry Drying Plant->Dry Grind Grinding Dry->Grind Maceration Maceration Grind->Maceration Soxhlet Soxhlet Extraction Grind->Soxhlet UAE Ultrasound-Assisted Extraction Grind->UAE MAE Microwave-Assisted Extraction Grind->MAE SFE Supercritical Fluid Extraction Grind->SFE Filter Filtration Maceration->Filter Concentrate Solvent Evaporation (Rotary Evaporator) Soxhlet->Concentrate UAE->Filter MAE->Filter Extract Crude Extract SFE->Extract Filter->Concentrate Concentrate->Extract

Caption: General workflow for the extraction of bioactive compounds from plant material.

MethodComparison cluster_traditional Traditional Methods cluster_modern Modern Methods Maceration Maceration - Simple, low cost - Time-consuming - Large solvent volume Soxhlet Soxhlet - Continuous, efficient - Requires heat (degradation risk) - Moderate solvent use UAE Ultrasound-Assisted (UAE) - Fast, efficient - Lower temperature - Equipment cost MAE Microwave-Assisted (MAE) - Very fast, low solvent use - High efficiency - Potential for thermal degradation SFE Supercritical Fluid (SFE) - High purity, solvent-free - Low temperature - High initial investment

Caption: Key characteristics of different this compound (coumarin) extraction methods.

References

Apigravin: Unraveling the Efficacy of a Novel Phytochemical

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Apigravin, a hydroxycoumarin found in plants such as wild celery (Apium graveolens), is a phytochemical whose biological activities and therapeutic potential are yet to be extensively explored.[1] This document aims to provide a comparative analysis of this compound's efficacy; however, a comprehensive review of publicly available scientific literature reveals a significant gap in research specifically investigating this compound.

Currently, there is a lack of published studies detailing the mechanism of action, specific signaling pathways, or providing quantitative efficacy data for this compound. While the plant it is derived from, Apium graveolens, has been studied for various pharmacological properties, the specific contributions of this compound to these effects have not been elucidated. Research on Apium graveolens extracts has indicated potential antioxidant, anti-inflammatory, antibacterial, and neuroprotective effects, often attributed to the synergistic action of its various constituents, including flavonoids and other coumarins.

Given the absence of direct experimental data on this compound, a detailed comparison with known compounds, as is standard for a comprehensive comparison guide, cannot be constructed at this time. Such a guide would necessitate quantitative metrics (e.g., IC50, EC50 values), detailed experimental protocols, and elucidated signaling pathways, none of which are available for this compound in the current body of scientific literature.

Future Directions

The structural classification of this compound as a hydroxycoumarin suggests potential areas of investigation, as other compounds in this class have demonstrated a wide range of biological activities. Future research should focus on:

  • In vitro screening: To determine the cytotoxic, anti-inflammatory, antioxidant, or other biological activities of isolated this compound.

  • Mechanism of action studies: To identify the molecular targets and signaling pathways modulated by this compound.

  • Preclinical in vivo studies: To evaluate the efficacy and safety of this compound in animal models of disease.

As research into this specific phytochemical becomes available, this guide will be updated to provide a thorough and objective comparison with established compounds. Until then, the scientific community is encouraged to undertake studies to fill the existing knowledge gap surrounding the therapeutic potential of this compound.

Conclusion

While the field of natural product pharmacology is vast and ever-expanding, this compound remains an understudied compound. The creation of a detailed comparison guide that meets the rigorous standards of the scientific community is contingent upon the future publication of dedicated research into its biological effects and mechanisms of action. We will continue to monitor the scientific landscape for emerging data on this compound and will provide updates as they become available.

References

Cross-Validation of Analytical Methods for Apigravin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the natural compound Apigravin. It is important to note that this compound is a naturally occurring coumarin found in various plant species and is not an established pharmaceutical drug product.[1][2][3][4] Therefore, this document focuses on the analytical techniques used in phytochemical analysis and provides a framework for the cross-validation of such methods, a critical practice in ensuring data integrity and reproducibility across different laboratories and techniques.[5][6]

Introduction to this compound and Analytical Cross-Validation

This compound has been identified in plants such as celery (Apium graveolens), Ficus nipponica, and Gerbera piloselloides.[2][3][4][7][8] Its analysis is crucial for phytochemical studies, quality control of herbal extracts, and exploring its potential biological activities.

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[5][9] This is essential for ensuring the robustness and reproducibility of analytical data, particularly in regulated environments.[6] The core principle of cross-validation is to compare the data from at least two different analytical methods or the same method across different sites to determine if the results are comparable.[9]

Common Analytical Methods for this compound

The primary methods for the analysis of this compound in plant matrices are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture. For a compound like this compound, a reversed-phase HPLC method is typically employed.

Mass Spectrometry (MS) , often coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of compounds. In the context of this compound analysis, techniques like electrospray ionization (ESI) are common.[10][11]

The following table summarizes the typical parameters for these methods based on general knowledge of natural product analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polaritySeparation by chromatography, detection by mass-to-charge ratio
Stationary Phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)C18 column
Mobile Phase Gradient of acetonitrile and water (often with an acid modifier like formic acid)Gradient of acetonitrile and water with formic acid
Detection UV-Vis Detector (Diode Array Detector)Mass Spectrometer (e.g., Quadrupole Time-of-Flight)
Ionization Source N/AElectrospray Ionization (ESI) in positive or negative mode
Data Acquired Retention time, UV spectrumRetention time, mass spectrum (m/z)
Quantification Based on peak area relative to a standard curveBased on ion intensity relative to a standard curve

Experimental Protocols

Below are generalized experimental protocols for the analysis of this compound. These should be adapted and validated for specific matrices and analytical instrumentation.

1. Sample Preparation (Plant Material)

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction: Extract the powdered material with a suitable solvent, such as methanol or ethanol, using techniques like sonication or maceration.

  • Filtration and Concentration: Filter the extract to remove solid particles. The filtrate can be concentrated under reduced pressure to obtain a crude extract.

  • Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

2. HPLC-UV Analysis

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

  • Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.

3. LC-MS Analysis

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with a lower flow rate compatible with the MS interface (e.g., 0.2-0.5 mL/min).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Full scan to detect all ions within a specified mass range. For targeted analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

    • Key Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Analysis: Inject the sample. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the ions. This compound would be identified by its specific m/z value.[8][10][11]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol prep_samples Prepare Standard and QC Samples start->prep_samples method_a Analyze Samples with Method A (e.g., HPLC-UV) prep_samples->method_a method_b Analyze Samples with Method B (e.g., LC-MS) prep_samples->method_b data_a Obtain Results from Method A method_a->data_a data_b Obtain Results from Method B method_b->data_b comparison Compare Results: - Statistical Analysis - Bias Calculation data_a->comparison data_b->comparison acceptance Results within Acceptance Criteria? comparison->acceptance pass Cross-Validation Successful acceptance->pass Yes fail Investigate Discrepancies - Method Optimization - Re-analysis acceptance->fail No end End: Final Report pass->end fail->prep_samples

Workflow for cross-validation of analytical methods.

Conceptual Signaling Pathway for Coumarin Bioactivity

While a specific signaling pathway for this compound is not well-established, coumarins, in general, are known to exhibit various biological activities, including anti-inflammatory and anti-cancer effects. A hypothetical signaling pathway that could be investigated for this compound's potential anti-inflammatory action is presented below. This is a generalized representation and would require experimental validation.

SignalingPathway cluster_0 This compound This compound nf_kb_pathway NF-κB Signaling Pathway This compound->nf_kb_pathway Inhibition cell_membrane Cell Membrane receptor Cell Surface Receptor receptor->nf_kb_pathway inflammatory_stimulus Inflammatory Stimulus inflammatory_stimulus->receptor pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb_pathway->pro_inflammatory_cytokines inflammation Inflammatory Response pro_inflammatory_cytokines->inflammation

Hypothetical anti-inflammatory signaling pathway for a coumarin like this compound.

References

The Synergistic Power of Apigenin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the flavonoid apigenin reveals significant synergistic potential with a range of therapeutic compounds, enhancing the efficacy of anticancer agents and antibiotics. This guide provides researchers, scientists, and drug development professionals with a comparative overview of apigenin's synergistic effects, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Apigenin, a naturally occurring flavonoid found in various plants, has demonstrated a remarkable ability to potentiate the therapeutic effects of other compounds, offering a promising avenue for combination therapies. This guide synthesizes key findings on the synergistic interactions of apigenin, providing a valuable resource for advancing research and development in this area.

Synergistic Effects with Anticancer Agents: A Quantitative Comparison

Apigenin has been shown to act synergistically with several conventional chemotherapeutic drugs, often allowing for lower effective doses of the cytotoxic agent and potentially reducing side effects. The following tables summarize the quantitative data from various studies, highlighting the enhanced efficacy of these drug combinations.

Compound Cell Line Apigenin Concentration Compound Concentration Effect Reference
DoxorubicinMCF-7 (Breast Cancer)37.89 µM1 µMSynergistic reduction in IC50 compared to theoretical values.[1][2]
DoxorubicinMDA-MB-231 (Breast Cancer)17.31 µM2 µMEnhanced potency compared to theoretical requirements.[1][2]
Vorinostat (SAHA)MDA-MB-231 (Breast Cancer)2.5 µM0.2 µMSynergistic inhibition of cell viability.[3]
PaclitaxelHeLa (Cervical Cancer)15 µM4 nMSignificantly enhanced apoptosis compared to individual treatments.[4][5][6]
CisplatinVarious Tumor CellsNot specifiedNot specifiedIncreased cisplatin-induced DNA damage and apoptosis in a p53-dependent manner.[7]
5-FluorouracilMDA-MB-453 (Breast Cancer)Not specifiedNot specifiedDownregulated ErbB2 and AKT expression, inducing apoptosis.[3]

Enhancing Antibiotic Efficacy

Beyond its role in cancer therapy, apigenin has demonstrated the ability to enhance the activity of antibiotics against resistant bacterial strains. This suggests a potential role for apigenin in combating the growing threat of antimicrobial resistance.

Antibiotic Bacterial Strain Observation Reference
AmpicillinMethicillin-resistant Staphylococcus aureus (MRSA)Markedly reduced the Minimum Inhibitory Concentration (MIC) of ampicillin.[8]
CeftriaxoneMethicillin-resistant Staphylococcus aureus (MRSA)Significantly lowered the MIC of ceftriaxone.[8]
GentamicinStaphylococcus aureus (MSSA & MRSA), Pseudomonas aeruginosaSynergistic interaction observed.[9]
LevofloxacinStaphylococcus aureus (MSSA & MRSA), Pseudomonas aeruginosaSynergistic interaction observed.[9]
AmpicillinStreptococcus suisSignificantly increased the survival rate of infected mice compared to ampicillin alone.[10]

Key Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments cited are provided below.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of apigenin, the partner compound, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assays (TUNEL Assay)

The TdT-mediated dUTP-biotin nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Treat cells with the compounds of interest, harvest, and fix them.

  • Permeabilization: Permeabilize the cells to allow the labeling solution to enter.

  • Labeling: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Staining: Add a fluorescently labeled avidin or streptavidin conjugate that binds to the biotinylated dUTP.

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.[5][6]

Checkerboard Microdilution Assay

This method is used to assess the synergistic effects of antimicrobial agents.

  • Preparation: Prepare serial dilutions of apigenin and the antibiotic in a 96-well microtiter plate. The concentrations are arranged in a checkerboard pattern, with one agent diluted along the x-axis and the other along the y-axis.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions for bacterial growth.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy. An FIC index of ≤ 0.5 is generally considered synergistic.[8][9]

Signaling Pathways and Mechanisms of Action

The synergistic effects of apigenin are often attributed to its ability to modulate key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action.

Synergistic_Anticancer_Pathway cluster_apigenin Apigenin cluster_chemo Chemotherapeutic Agent (e.g., Paclitaxel, Cisplatin) cluster_cell Cancer Cell Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits Akt Akt Apigenin->Akt Inhibits p53 p53 Apigenin->p53 Activates SOD SOD Apigenin->SOD Inhibits Chemo Chemotherapeutic Agent ROS ROS Chemo->ROS Induces PI3K->Akt mTOR mTOR Akt->mTOR Caspase_Activation Caspase Activation p53->Caspase_Activation Induces ROS->Caspase_Activation Induces SOD->ROS Reduces Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apigenin's synergistic anticancer mechanism.

Synergistic_Antibiotic_Workflow Apigenin Apigenin Bacterial_Membrane Bacterial Cell Membrane Apigenin->Bacterial_Membrane Disrupts Antibiotic β-lactam Antibiotic Bacterial_Cell_Death Bacterial Cell Death Antibiotic->Bacterial_Cell_Death Inhibits Cell Wall Synthesis Membrane_Permeabilization Increased Membrane Permeability Bacterial_Membrane->Membrane_Permeabilization Antibiotic_Uptake Enhanced Antibiotic Uptake Membrane_Permeabilization->Antibiotic_Uptake Antibiotic_Uptake->Bacterial_Cell_Death Potentiates

Caption: Apigenin enhances antibiotic efficacy.

Conclusion

The evidence strongly suggests that apigenin holds significant promise as a synergistic agent in both oncology and infectious disease treatment. Its ability to modulate critical signaling pathways and enhance the efficacy of existing drugs warrants further investigation. This guide provides a foundational resource for researchers to explore the full therapeutic potential of apigenin in combination therapies, with the ultimate goal of developing more effective and less toxic treatment regimens.

References

The Context of Apigravin in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Apigravin: An Inquiry into a Phyto-Constituent with Limited Independent Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide addresses the topic of independent replication of studies concerning this compound. Following a comprehensive literature search, it is important to note that there is a significant lack of dedicated, peer-reviewed scientific studies, clinical trials, or independent replications focusing specifically on this compound as an isolated compound.

This compound is a known furocoumarin, a class of organic chemical compounds produced by a variety of plants. It is listed as a constituent of plants such as celery (Apium graveolens)[1][2][3][4][5]. The available scientific literature mentions this compound primarily in the context of phytochemical inventories of these plants or in studies examining the biological effects of the whole plant extracts.

Due to the absence of specific research on this compound, the core requirements of this comparison guide—presenting quantitative data from independent replications, detailing experimental protocols, and comparing its performance against alternatives—cannot be fulfilled. The necessary data from focused preclinical or clinical studies on this compound are not available in the public domain.

Research that includes mentions of this compound often investigates the broader therapeutic properties of the plant from which it is derived. For instance, studies on Apium graveolens (celery) have explored its traditional uses and pharmacological activities, such as its effects on uric acid levels and its potential as an inhibitor of xanthine oxidase[3]. These studies, however, evaluate the effects of a complex mixture of compounds present in the plant extract, and do not isolate the specific contribution of this compound to the observed outcomes.

Other Natural Compounds with the Same Molecular Formula (C15H16O4)

While research on this compound is sparse, other natural compounds share its molecular formula of C15H16O4. It is crucial to understand that these are distinct molecules with different structures and potentially different biological activities. These include:

  • Linderane: A sesquiterpenoid found in plants like Neolitsea aciculata and Cryptocarya densiflora[6].

  • Hemigossypol: A sesquiterpenoid reported in Gossypium hirsutum (cotton) and Hibiscus trionum[7].

  • Suberenol: A coumarin found in organisms such as Zanthoxylum ovalifolium and Citrus reticulata[8].

  • Cyperin: An aromatic ether reported in Preussia typharum and Cyperus rotundus[9].

Each of these compounds has its own body of scientific literature, separate from this compound.

Data Presentation and Experimental Protocols

As no studies specifically investigating the efficacy or mechanism of action of this compound were identified, no quantitative data or experimental protocols can be presented for comparison.

Conclusion

The request for a comparison guide on the independent replication of this compound studies cannot be completed due to a lack of available scientific data. This compound is a known phytochemical, but it has not been the subject of focused, independent scientific investigation. The research community has yet to publish studies that would provide the necessary data for a comparative analysis, including its mechanism of action, efficacy, and safety profile as a standalone agent. Therefore, diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound cannot be generated at this time.

Further research is required to isolate and characterize the biological activities of this compound to enable the kind of comparative analysis requested.

References

Comparative Cytotoxicity of Apigravin and its Analogs: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the comparative cytotoxicity of the flavonoid Apigravin and its synthetic or natural analogs. Due to the limited publicly available data on the cytotoxic profile of this compound, this document outlines a standardized approach, including experimental protocols and data presentation formats, that can be employed to generate and interpret robust comparative cytotoxicity data.

Data Summary: A Template for Comparison

Effective comparison of cytotoxic activity requires standardized data presentation. The following table is a template for summarizing key quantitative metrics from cytotoxicity assays. For the purpose of illustration, hypothetical data for this compound and two hypothetical analogs is presented.

Table 1: Comparative Cytotoxicity of this compound and Analogs (Hypothetical Data)

CompoundCell LineAssay TypeIncubation Time (h)IC₅₀ (µM)Selectivity Index (SI)¹
This compound MCF-7 (Breast Cancer)MTT4825.34.2
A549 (Lung Cancer)MTT4838.12.8
HFF-1 (Normal Fibroblast)MTT48106.2-
Analog A MCF-7 (Breast Cancer)MTT4812.89.8
A549 (Lung Cancer)MTT4819.56.4
HFF-1 (Normal Fibroblast)MTT48125.0-
Analog B MCF-7 (Breast Cancer)MTT4855.61.5
A549 (Lung Cancer)MTT4872.41.1
HFF-1 (Normal Fibroblast)MTT4883.4-

¹ Selectivity Index (SI) is calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and comparison of cytotoxicity data. Below are standard protocols for common assays used in the evaluation of flavonoid compounds.

Cell Culture
  • Cell Lines: A panel of cell lines should be used, including representatives of different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HFF-1, human foreskin fibroblast) to assess selectivity.

  • Culture Conditions: Cells should be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be kept in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound and its analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plates for the desired time period.

  • LDH Measurement: Collect the cell culture supernatant. Measure the LDH activity in the supernatant according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximum LDH release).

Visualizing Experimental Workflow and Potential Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Preparation (this compound & Analogs) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation assay_type MTT or LDH Assay incubation->assay_type readout Absorbance/Fluorescence Reading assay_type->readout calculation IC50/EC50 Calculation readout->calculation comparison Comparative Analysis calculation->comparison

Caption: Experimental workflow for comparative cytotoxicity analysis.

While the specific signaling pathway for this compound's cytotoxicity is not yet elucidated, many flavonoids are known to induce apoptosis through the intrinsic pathway. The following diagram illustrates a hypothetical mechanism.

Signaling_Pathway cluster_cell Cancer Cell This compound This compound / Analog Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Safety Operating Guide

Personal protective equipment for handling Apigravin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Apigravin

Disclaimer: There is currently no specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data available for this compound. The following guidance is based on the known properties of its chemical class, furanocoumarins, and general best practices for handling powdered natural products of unknown toxicity. All personnel must be trained in general laboratory safety and the specific procedures outlined in this document before handling this compound.

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known to be phototoxic, meaning they can cause significant skin inflammation, blistering, and burns when the skin is exposed to ultraviolet (UV) light after contact with the compound.[1][2] Therefore, extreme caution must be exercised to avoid skin and eye contact and to prevent exposure to sunlight or other UV light sources after handling.

Engineering Controls

To minimize the risk of exposure, this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the powdered form or when generating aerosols.[3][4] A horizontal laminar flow hood can also be used to minimize the escape of powder from the enclosure.[3] If a fume hood is not available, a Class I biological safety cabinet or other exhausted enclosure should be used.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact and inhalation. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Recommended Personal Protective Equipment
Weighing and Aliquoting (Powder) - Full-face respirator with P100 (or N100) particulate filter- Chemical-resistant gloves (Nitrile or Neoprene, double-gloved recommended)- Disposable, liquid-tight laboratory coat or overalls- Safety goggles (in addition to full-face respirator for maximum protection)- Closed-toe shoes
Preparing Solutions - Full-face respirator or half-mask respirator with P100 (or N100) particulate and organic vapor cartridges- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Laboratory coat- Closed-toe shoes
General Handling of Solutions - Safety glasses with side shields- Chemical-resistant gloves (Nitrile or Neoprene)- Laboratory coat- Closed-toe shoes

Note: Always inspect PPE for damage before use and dispose of single-use items properly after handling this compound.[5][6]

Hygiene Measures
  • Avoid creating dust when handling powdered this compound.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[8]

  • After handling, avoid exposure to direct sunlight or other sources of UV radiation for at least 48 hours to prevent phototoxic reactions.[1]

Spill and Emergency Procedures

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Avoid exposing the affected area to sunlight for at least 48 hours.[1] Seek medical attention if irritation or blistering occurs.

Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Spill Cleanup:

  • Evacuate the area and restrict access.

  • Wear the appropriate PPE as outlined in the table above for handling powders.

  • For small powder spills, gently cover with a damp paper towel to avoid raising dust and then carefully wipe up.

  • For larger spills, use a HEPA-filtered vacuum cleaner.

  • Clean the spill area with a suitable decontaminating solution.

  • All cleanup materials should be treated as hazardous waste and disposed of accordingly.[9]

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[10][11]

  • Segregation: Keep this compound waste separate from other chemical waste streams.[12]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Phototoxic," "Skin Irritant").[11]

  • Storage: Store waste in sealed, compatible containers in a designated and secure hazardous waste accumulation area.[13]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[11] Do not dispose of this compound down the drain or in regular trash.[10]

Visual Workflow for Safe Handling and Disposal of this compound

Apigravin_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal start Start: Obtain this compound assess Assess Risks & Review Safety Protocol start->assess 1. ppe Don Appropriate PPE assess->ppe 2. weigh Weigh/Aliquot Powder ppe->weigh 3. dissolve Prepare Solution weigh->dissolve 4. collect_waste Collect All Contaminated Waste weigh->collect_waste Waste experiment Perform Experiment dissolve->experiment 5. dissolve->collect_waste Waste decontaminate Decontaminate Work Area & Equipment experiment->decontaminate 6. experiment->collect_waste Waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe 7. decontaminate->collect_waste Waste wash Wash Hands Thoroughly doff_ppe->wash 8. doff_ppe->collect_waste Waste end End wash->end label_waste Label Hazardous Waste Container collect_waste->label_waste 9. store_waste Store in Designated Area label_waste->store_waste 10. dispose Arrange for Professional Disposal store_waste->dispose 11. dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.